Dimoxamine
Description
Structure
3D Structure
Properties
CAS No. |
52842-59-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1 |
InChI Key |
MLYCFWZIAJAIGW-LLVKDONJSA-N |
SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Isomeric SMILES |
CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Synonyms |
1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane BL 3912A BL-3912A dimoxamine dimoxamine hydrochloride dimoxamine hydrochloride, (+-)-isomer dimoxamine hydrochloride, (R)-isomer dimoxamine hydrochloride, (S)-isomer dimoxamine, (+-)-isomer dimoxamine, (S)-isomer MDPA-1 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Phenethylamine: A Technical Guide to Alexander Shulgin's Research on Dimoxamine (Ariadne)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known by Alexander Shulgin's codename Ariadne (and the chemical designation 4C-D), is a phenethylamine derivative that stands as a unique entry in the annals of psychoactive compound research. First synthesized and explored by Shulgin, this compound was notable for its distinct psychological effects, which diverged significantly from its structurally related and more classically psychedelic cousins like DOM (2,5-dimethoxy-4-methylamphetamine). This technical guide provides an in-depth overview of Shulgin's foundational research on this compound, supplemented with subsequent pharmacological findings, to offer a comprehensive resource for the scientific community.
Chemical and Pharmacological Profile
This compound is chemically known as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane. Its defining structural feature is the alpha-ethyl group, which distinguishes it from the alpha-methyl group of DOM. This seemingly minor modification has profound implications for its pharmacological activity.
Quantitative Pharmacological Data
This compound is a partial agonist at serotonin 5-HT2A receptors, which is believed to be the primary mechanism underlying its psychoactive effects.[1][2][3] Unlike full agonists such as DOM, which often produce potent psychedelic and hallucinogenic effects, this compound's partial agonism results in a different experiential profile.[1] The following tables summarize the available quantitative data on this compound's receptor interactions and its observed dosages and effects as documented by Alexander Shulgin.
| Receptor | Assay Type | Value | Species |
| 5-HT2A | Gq BRET | EC50 = 149 nM ((R)-enantiomer) | Human |
| 5-HT2B | Gq BRET | EC50 = 739 nM ((R)-enantiomer) | Human |
| 5-HT2C | Gq BRET | EC50 = 249 nM ((R)-enantiomer) | Human |
Table 1: Receptor Affinity and Functional Activity of this compound. Data extracted from recent pharmacological studies.
| Dosage (oral) | Duration | Qualitative Effects Reported by Alexander Shulgin |
| Up to 32 mg | Not specified | "The alert of a psychedelic, with none of the rest of the package." |
| 25 - 50 mg | Not specified | Increased mental alertness, feelings of well-being. |
| 50 - 100 mg | Not specified | Reported to improve symptoms of manic depression in psychotic individuals. |
| 100 mg/day | Not specified | Reported to improve symptoms of Parkinson's disease. |
| Up to 300 mg | Not specified | Altered state of consciousness without psychedelic effects. |
Table 2: Dosage and Qualitative Effects of this compound from Shulgin's Research and Anecdotal Reports.[4]
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound hydrochloride, based on the procedures outlined by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved).
Synthesis of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride (this compound HCl)
Step 1: Synthesis of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene
-
To a solution of 31.6 g of 2,5-dimethoxy-4-methylbenzaldehyde in 50 mL of benzene, add 20.2 mL of 1-nitropropane and 6 mL of cyclohexylamine.
-
The reaction mixture is heated to reflux in a Dean-Stark apparatus for 24 hours to azeotropically remove the water of reaction.
-
Upon cooling, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene precipitates as brilliant orange crystals.
-
The crystals are collected by filtration, yielding 19.6 g of product.
-
Recrystallization from methanol can be performed to achieve a melting point of 114-115 °C.
Step 2: Reduction to 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane (this compound)
-
A suspension of 20 g of lithium aluminum hydride (LAH) in 250 mL of anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of 20 g of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene in 100 mL of anhydrous THF is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 24 hours.
-
The reaction is then cooled, and the excess LAH is quenched by the cautious dropwise addition of 20 mL of water, followed by 20 mL of 15% sodium hydroxide solution, and finally 60 mL of water.
-
The resulting white solids are removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate and washings are evaporated under reduced pressure to yield the free base of this compound.
Step 3: Formation of the Hydrochloride Salt
-
The residue from the previous step is dissolved in anhydrous diethyl ether.
-
Hydrogen chloride gas is bubbled through the solution until precipitation ceases.
-
The resulting white crystals of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride (this compound HCl) are collected by filtration.
-
Recrystallization from isopropanol can be performed for further purification, yielding approximately 11.4 g of the final product with a melting point of 232.5-234.5 °C.
Visualizations
Chemical Synthesis of this compound
Caption: Chemical synthesis pathway of this compound Hydrochloride from 2,5-dimethoxy-4-methylbenzaldehyde.
5-HT2A Receptor Signaling Pathway for a Partial Agonist
Caption: Simplified 5-HT2A receptor signaling via the Gq/11 pathway, partially activated by this compound.
Generalized Experimental Workflow for Novel Psychoactive Compound Evaluation
Caption: A generalized workflow for the evaluation of a novel psychoactive compound, reflecting Shulgin's approach.
Historical Context and Clinical Investigations
Following Shulgin's initial explorations, this compound was investigated by Bristol Laboratories under the code name BL-3912.[1] Anecdotal reports suggest that the company explored its potential as an antidepressant and for the treatment of Parkinson's disease and manic depression.[1][4] It is reported that this compound underwent some level of clinical trials.[1] However, the detailed results of these studies were never published, and the development of this compound as a pharmaceutical was not pursued. The reasons for this are not publicly known.
Conclusion
Alexander Shulgin's research on this compound unveiled a compound with a unique psychoactive profile, distinct from classic serotonergic hallucinogens. Its partial agonism at the 5-HT2A receptor likely underlies its reported ability to produce a state of mental alertness and well-being without the profound perceptual alterations characteristic of full agonists. While the full therapeutic potential of this compound was never realized due to the cessation of its clinical development, the foundational work of Shulgin continues to be of significant interest to researchers exploring the structure-activity relationships of phenethylamines and the nuanced roles of the serotonin receptor system in consciousness and mental health. This technical guide serves as a consolidated resource to inform and inspire future investigations into this enigmatic molecule.
References
An In-depth Technical Guide on the Core Mechanism of Action of Dimoxamine (BL-3912)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimoxamine (BL-3912), also known as Ariadne or 4C-D, is a psychoactive phenethylamine derivative that has garnered interest for its unique pharmacological profile. Unlike its close structural analog 2,5-dimethoxy-4-methylamphetamine (DOM), this compound is reported to be non-hallucinogenic in humans. This guide provides a detailed examination of the core mechanism of action of this compound, focusing on its molecular interactions with serotonin receptors and the subsequent downstream signaling pathways. This document summarizes available quantitative data, outlines key experimental methodologies, and provides visual representations of the involved signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a substituted phenethylamine that acts as a selective partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its primary mechanism of action is centered on its interaction with these receptors, particularly the 5-HT2A subtype. The key to its non-hallucinogenic properties is believed to be its lower efficacy at the 5-HT2A receptor compared to classic hallucinogens like DOM.[2][3] This guide will delve into the specifics of its receptor binding profile, functional activity, and the downstream signaling events that differentiate it from its hallucinogenic counterparts.
Receptor Binding Profile
This compound exhibits a distinct binding profile, with a notable affinity for the 5-HT2 family of serotonin receptors. Quantitative data on its binding affinities (Ki) are limited in publicly available literature, but some key values have been reported.
Table 1: this compound (BL-3912) Receptor Binding Affinities (Ki)
| Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| 5-HT2A | (rac)-Dimoxamine | 120 | Human | |
| (R)-Dimoxamine | 53 | Human | ||
| (S)-Dimoxamine | 220 | Human | ||
| 5-HT2B | (rac)-Dimoxamine | Significant activity reported | Human | |
| 5-HT1E | (rac)-Dimoxamine | Modest selectivity over 5-HT1E | Human | |
| 5-HT1F | (rac)-Dimoxamine | Modest selectivity over 5-HT1F | Human | |
| 5-HT5, 5-HT6, 5-HT7 | (rac)-Dimoxamine | No relevant activity (EC50 > 10,000 nM) | Human | |
| Dopamine D1, D2 | (rac)-Dimoxamine | No relevant activity (EC50 > 10,000 nM) | Human | |
| Adrenergic Receptors | (rac)-Dimoxamine | No relevant activity (EC50 > 10,000 nM) | Human | |
| Monoamine Transporters | (rac)-Dimoxamine | No relevant affinity | Human |
Note: The table indicates that while specific Ki values for many receptors are not available, broad screening suggests low affinity for receptors outside the 5-HT2 family.
Functional Activity and Signaling Pathways
This compound is a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its lower efficacy, particularly at the 5-HT2A receptor, is a critical determinant of its pharmacological effects.
5-HT2A Receptor-Mediated Signaling
The 5-HT2A receptor primarily couples to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). This Gq-mediated pathway is strongly associated with the hallucinogenic effects of 5-HT2A agonists.
In addition to G-protein coupling, 5-HT2A receptor activation can also trigger β-arrestin-mediated signaling pathways, which are involved in receptor desensitization and can initiate distinct downstream cellular responses.
This compound exhibits lower potency and efficacy in both the Gq/11 and β-arrestin2 signaling pathways compared to the hallucinogen DOM. This attenuated signaling is believed to be the primary reason for its lack of hallucinogenic effects.
Table 2: this compound (BL-3912) Functional Activity
| Receptor | Pathway | Ligand | EC50 (nM) | Emax (% of 5-HT) | Species | Source |
| 5-HT2A | Gq Dissociation BRET | (R)-Dimoxamine | 149 | Lower than DOM | Human | |
| 5-HT2B | Gq Dissociation BRET | (R)-Dimoxamine | 739 | Lower than DOM | Human | |
| 5-HT2C | Gq Dissociation BRET | (R)-Dimoxamine | 249 | Lower than DOM | Human |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical 5-HT2A receptor signaling pathways.
Downstream Effects on Dopamine Release
Activation of 5-HT2A receptors can modulate the release of other neurotransmitters, notably dopamine. Studies have shown that 5-HT2A receptor agonists can increase dopamine levels in brain regions such as the prefrontal cortex and nucleus accumbens. This effect is thought to be mediated, at least in part, by the stimulation of glutamatergic neurons that project to dopaminergic neurons in the ventral tegmental area (VTA). As a 5-HT2A partial agonist, this compound's effect on dopamine release is likely present but may be less pronounced than that of full agonists.
Experimental Protocols
The quantitative data presented in this guide are typically generated using a variety of in vitro and in vivo experimental techniques. Below are overviews of the methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (this compound).
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).
-
A high-affinity radioligand for the receptor (e.g., [³H]-ketanserin or [¹²⁵I]-DOI for 5-HT2A).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating calcium mobilization.
-
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
A fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
-
The maximal response (Emax) is determined relative to a reference full agonist (e.g., serotonin).
-
Head-Twitch Response (HTR) Assay
This in vivo behavioral assay in rodents is a widely used model to predict the hallucinogenic potential of 5-HT2A receptor agonists.
-
Objective: To assess the ability of this compound to induce head-twitch responses in mice.
-
Animals: Typically, male C57BL/6J mice are used.
-
Procedure:
-
Administer the test compound (this compound) to the mice, usually via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Place the mice in an observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes).
-
A significantly lower number of head twitches compared to a known hallucinogen (e.g., DOI or DOM) at equipotent doses suggests a lower hallucinogenic potential.
-
Conclusion
The core mechanism of action of this compound (BL-3912) is centered on its activity as a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its defining characteristic is its lower intrinsic efficacy at the 5-HT2A receptor, particularly in activating the Gq/PLC signaling pathway, compared to classic hallucinogens. This attenuated signaling is the likely molecular basis for its non-hallucinogenic profile. While it shares the ability to bind to 5-HT2A receptors, its downstream cellular effects are quantitatively different, leading to a distinct behavioral and psychological profile. Further research to obtain a more complete quantitative pharmacological profile of this compound will be valuable in fully elucidating its therapeutic potential and its utility as a tool to probe the complexities of serotonergic neurotransmission.
References
Dimoxamine: A Selective 5-HT2A Receptor Partial Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known by its developmental code name BL-3912 and the research chemical name Ariadne, is a psychoactive compound of the phenethylamine class. Structurally, it is the α-ethyl homolog of 2C-D and DOM. Classified as a selective partial agonist of the serotonin 5-HT2A receptor, this compound has garnered interest for its distinct pharmacological profile. Unlike classic hallucinogens that are also 5-HT2A receptor agonists, this compound is reported to be non-hallucinogenic in humans, while still exhibiting psychoactive effects such as antidepressant and mild stimulant properties[1][2]. This unique characteristic suggests a potential for therapeutic applications, separating desired psychoactive effects from hallucinatory experiences.
This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its interaction with the 5-HT2A receptor. It includes a compilation of quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Pharmacological Data
The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound (Ariadne) and its enantiomers, along with the related compound DOM, at the human 5-HT2A receptor.
Table 1: 5-HT2A Receptor Binding Affinities
| Compound | Ki (nM) | Radioligand |
| Racemic this compound (Ariadne) | 120 | [¹²⁵I]DOI |
| (R)-Dimoxamine | 53 | [¹²⁵I]DOI |
| (S)-Dimoxamine | 220 | [¹²⁵I]DOI |
Data extracted from Cunningham et al., 2022.[3]
Table 2: 5-HT2A Receptor Functional Activity (Gq/11 Signaling)
| Compound | EC50 (nM) | Emax (% of 5-HT) |
| This compound (Ariadne) | Lower than DOM | Lower than DOM |
| DOM | Higher than this compound | Higher than this compound |
Qualitative comparison from Cunningham et al., 2022. Specific values were not provided in the primary source.[3][4][5][6]
Table 3: 5-HT2A Receptor Functional Activity (β-arrestin2 Recruitment)
| Compound | EC50 (nM) | Emax (% of 5-HT) |
| This compound (Ariadne) | Lower than DOM | Lower than DOM |
| DOM | Higher than this compound | Higher than this compound |
Qualitative comparison from Cunningham et al., 2022. Specific values were not provided in the primary source.[3][4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacology of compounds like this compound at the 5-HT2A receptor.
Protocol 1: Radioligand Competition Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [¹²⁵I]DOI (a high-affinity 5-HT2A agonist).
-
Non-specific binding control: Ketanserin (a 5-HT2A antagonist).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells and harvest.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
[¹²⁵I]DOI at a fixed concentration (typically near its Kd value).
-
Increasing concentrations of the test compound (this compound).
-
For non-specific binding wells, add a high concentration of ketanserin.
-
Assay buffer to reach the final volume.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of ketanserin) from the total binding (CPM in the absence of ketanserin).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT2A receptor by measuring changes in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound) at various concentrations.
-
Reference agonist (e.g., Serotonin or 5-HT).
-
Fluorescent plate reader with an integrated fluidics system.
Procedure:
-
Cell Preparation:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate the plate at 37°C for a specified time to allow for dye uptake and de-esterification.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of the test compound (this compound) or the reference agonist (5-HT) to the wells using the instrument's fluidics system.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from the baseline after compound addition.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).
-
Normalize the Emax of the test compound to the Emax of the reference agonist (5-HT) to determine its relative efficacy.
-
Visualizations
Signaling Pathways
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also engage β-arrestin2, a protein involved in receptor desensitization and signaling.
Caption: 5-HT2A Receptor Gq/11 and β-arrestin2 Signaling Pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the functional profile of a compound like this compound at the 5-HT2A receptor.
Caption: Experimental Workflow for Pharmacological Characterization.
Conclusion
This compound presents as a selective 5-HT2A receptor partial agonist with a distinct pharmacological profile characterized by lower efficacy compared to classic hallucinogens like DOM[3][4][5][6]. This reduced efficacy in activating the Gq/11 and β-arrestin2 signaling pathways is hypothesized to be the molecular basis for its non-hallucinogenic properties[3][4][5][6][7][8][9]. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other functionally selective 5-HT2A receptor modulators. Further investigation into the nuanced signaling profile of this compound may unlock new avenues for the development of novel therapeutics for psychiatric and neurological disorders.
References
- 1. Ariadne (drug) - Wikiwand [wikiwand.com]
- 2. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. blossomanalysis.com [blossomanalysis.com]
Unraveling Dimoxamine: A Technical Guide to its Non-Hallucinogenic Properties
For Immediate Release
A deep dive into the pharmacology of Dimoxamine (Ariadne, BL-3912), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document elucidates the molecular mechanisms that differentiate this psychoactive compound from classic hallucinogens, focusing on its unique interactions with the serotonin 5-HT2A receptor.
This compound, a phenethylamine derivative, presents a fascinating case study in functional selectivity at the serotonin 2A (5-HT2A) receptor. While structurally related to the potent hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM), this compound does not induce psychedelic effects.[1][2] This paper will explore the receptor binding profile, downstream signaling pathways, and in vivo behavioral data that contribute to its non-hallucinogenic nature, providing a framework for the rational design of novel therapeutics targeting the 5-HT2A receptor without hallucinogenic liabilities.
Core Mechanism: A Tale of Two Pathways
The prevailing hypothesis for this compound's lack of hallucinogenic activity centers on its biased agonism at the 5-HT2A receptor. Psychedelic effects are strongly correlated with the activation of the Gq/11 signaling pathway, while the recruitment of β-arrestin-2 is another key downstream event.[1][2] Research indicates that this compound exhibits a lower signaling potency and efficacy in the Gq/11 pathway compared to classic hallucinogens like DOM.[1][2] This subtle but critical difference in signaling is believed to be the primary determinant of its non-hallucinogenic profile.
Quantitative Pharmacological Profile
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a quantitative comparison with the hallucinogen DOM.
Table 1: Receptor Binding and Functional Assay Data for this compound and DOM
| Compound | Receptor | Assay Type | Value | Unit |
| This compound (Ariadne) | 5-HT2A | Gq Signaling (BRET) | Emax = 80% (relative to 5-HT) | % |
| Gq Signaling (BRET) | ~4-to-6-fold weaker potency than DOM | fold | ||
| 5-HT2B | Calcium Signaling | Emax = 64% (relative to 5-HT) | % | |
| 5-HT2C | Calcium Signaling | Emax = 60% (relative to 5-HT) | % | |
| DOM | 5-HT2A | Gq Signaling (BRET) | Emax = 96% (relative to 5-HT) | % |
Data sourced from:[1]
Table 2: In Vivo Head-Twitch Response (HTR) Data
| Compound | Species | Effect |
| This compound (Ariadne) | Mice | Markedly attenuated HTR compared to hallucinogenic analogs |
| DOM | Mice | Robust HTR |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq/11 Activation and β-arrestin 2 Recruitment
Objective: To quantify the potency and efficacy of this compound and DOM at the 5-HT2A receptor for Gq/11 activation and β-arrestin 2 recruitment.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding for the 5-HT2A receptor and the BRET biosensor components for either Gq/11 dissociation or β-arrestin 2 recruitment.
-
Assay Preparation: Transfected cells are seeded into 96-well plates and incubated.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or DOM.
-
BRET Measurement: Following incubation with the substrate (e.g., coelenterazine h), BRET signals are measured using a microplate reader. The ratio of acceptor to donor emission is calculated.
-
Data Analysis: Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.
This protocol is a generalized representation based on standard methodologies described in the literature.[1]
In Vivo Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the hallucinogenic potential of this compound in vivo.
Methodology:
-
Animals: Male C57BL/6J mice are used for the study.
-
Compound Administration: Mice are administered with either vehicle, this compound, or a known hallucinogen (e.g., DOM) via intraperitoneal injection.
-
Observation: Immediately following injection, mice are placed in individual observation chambers. The frequency of head-twitches (rapid, side-to-side head movements) is recorded for a specified period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head-twitches is counted for each animal. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatments.
This protocol is a generalized representation based on standard methodologies described in the literature.[1][2]
Conclusion
The non-hallucinogenic properties of this compound, despite its structural similarity to hallucinogenic phenethylamines, are attributed to its functional selectivity at the 5-HT2A receptor. Specifically, its reduced potency and efficacy in activating the Gq/11 signaling pathway, a key mediator of psychedelic effects, distinguishes it from classic hallucinogens. This unique pharmacological profile, supported by both in vitro and in vivo data, makes this compound a valuable tool for dissecting the complex signaling of the 5-HT2A receptor and a promising lead compound for the development of novel therapeutics that harness the potential benefits of 5-HT2A agonism without inducing hallucinatory experiences. Further research into the nuanced downstream effects of β-arrestin-biased 5-HT2A agonists is warranted to fully elucidate their therapeutic potential.
References
The Pharmacological Profile of Dimoxamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synonyms: Ariadne, 4C-D, 4C-DOM, α-Et-2C-D, BL-3912.[1][2]
Dimoxamine is a psychoactive compound belonging to the phenethylamine and phenylisobutylamine chemical classes.[1] It is a structural analog of the psychedelic drugs 2C-D and 2,5-dimethoxy-4-methylamphetamine (DOM).[1] Historically developed under the codename BL-3912, this compound was investigated for its potential as an antidepressant and for other therapeutic uses, even reaching clinical trials.[1] Its unique pharmacological profile, characterized by psychoactive effects without inducing hallucinations, makes it a significant compound for research into the serotonin system.[3]
Mechanism of Action
This compound functions as a selective partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] Its primary interaction is with the 5-HT2A receptor, a G protein-coupled receptor (GPCR) that is the main target for classic psychedelic drugs.[4][5] Unlike full agonists like DOM, this compound exhibits lower efficacy in activating the 5-HT2A receptor and its downstream signaling pathways, including Gq/11 and β-arrestin2.[6][7] This reduced efficacy is believed to be the reason for its non-hallucinogenic properties in humans, even at high doses.[3]
Beyond the 5-HT2 family, this compound has a lower affinity for 5-HT1 receptors and shows no significant activity at 5-HT4 and 5-HT7 receptors or the monoamine transporters.[7]
Signaling Pathways
Activation of the 5-HT2A receptor by an agonist like this compound initiates two primary signaling cascades: the Gq protein pathway and the β-arrestin pathway. The Gq pathway leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The β-arrestin pathway is involved in receptor desensitization and internalization, as well as initiating its own distinct signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its interaction with serotonin receptors. Data for the related, full agonist DOM is included for comparison where available.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor | 5-HT1A Receptor |
| This compound | 120[6] | ~2300 (EC50)[7] | ~1300 (EC50)[7] | ~300-600 (EC50)[7] |
| DOM | ~40 (EC50)[8] | ~463 (EC50)[8] | ~22 (EC50)[8] | >1000 (EC50)[8] |
Note: Some values are presented as EC50 from functional assays as specific Ki values are not available in the cited literature.
Table 2: Functional Activity (Emax & EC50)
| Compound | Receptor | Parameter | Value |
| This compound | 5-HT2A | Emax | ~80–91% (vs. 5-HT)[6] |
| 5-HT2A | EC50 | ~75 nM (Gq BRET)[7] | |
| 5-HT2B | EC50 | ~2300 nM (Gq BRET)[7] | |
| 5-HT2C | EC50 | ~1300 nM (Gq BRET)[7] | |
| DOM | 5-HT2A | Emax | ~100% (vs. 5-HT)[6] |
| 5-HT2A | EC50 | ~40 nM (IP-1 Assay)[8] |
Pharmacokinetics (ADME)
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, are not extensively published. However, based on its chemical class as a phenethylamine, some general characteristics can be inferred. Phenethylamines are typically well-absorbed after oral administration.[9] Metabolism of related 2,5-dimethoxyphenethylamines often involves monoamine oxidases (MAO).[10]
Experimental Protocols
The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to its evaluation.
Radioligand Binding Assay (for Receptor Affinity)
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol Details:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., human 5-HT2A) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[11]
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound (this compound).[11][12]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.[11]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]
Calcium Flux Assay (for Gq Pathway Activation)
This functional assay measures the potency (EC50) and efficacy (Emax) of a compound to activate the Gq signaling pathway by detecting changes in intracellular calcium concentration.
Protocol Details:
-
Cell Culture and Plating: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor are plated in 96-well or 384-well plates and cultured overnight.[13]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 4) in the dark at 37°C for approximately 45-60 minutes.[13][14]
-
Compound Addition and Measurement: The plate is placed in a fluorescence kinetic plate reader (e.g., FLIPR, FDSS). A baseline fluorescence reading is taken, after which varying concentrations of this compound are added to the wells. The change in fluorescence, indicating intracellular calcium mobilization, is measured in real-time.[15][16]
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a reference full agonist like serotonin).[13]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, providing a readout for another key signaling pathway. The PathHunter assay from Eurofins DiscoverX is a common platform.[3][17]
Protocol Details:
-
Cell Plating: PathHunter cells, engineered to co-express a ProLink (PK)-tagged 5-HT2A receptor and an Enzyme Acceptor (EA)-tagged β-arrestin, are plated in white, clear-bottom multi-well plates.[17]
-
Compound Incubation: The cells are incubated with varying concentrations of this compound for a specified period (e.g., 60-90 minutes) at 37°C.[3][18]
-
Detection: A detection reagent containing the chemiluminescent substrate is added to all wells.[17]
-
Signal Measurement: After a further incubation period at room temperature, the chemiluminescent signal is read on a plate reader. The signal intensity is proportional to the amount of β-arrestin recruited to the receptor.[17]
-
Data Analysis: A dose-response curve is generated by plotting the signal against the this compound concentration to determine EC50 and Emax values for β-arrestin recruitment.[17]
In Vivo Head-Twitch Response (HTR) in Mice
The HTR is a behavioral assay in rodents that is considered a reliable proxy for hallucinogenic potential in humans. It is mediated by 5-HT2A receptor activation.[19][20]
Protocol Details:
-
Animals: Male C57BL/6J mice are commonly used.[21]
-
Acclimatization: Animals are placed in individual observation chambers (e.g., clear polycarbonate cages) and allowed to habituate for a period before dosing.[21]
-
Dosing: this compound is administered, typically via intraperitoneal (i.p.) injection, across a range of doses. A vehicle control group is also included.[20]
-
Scoring: Immediately after injection, the number of head twitches (rapid, side-to-side rotational head movements) is counted for a predetermined duration (e.g., 30 or 60 minutes). Scoring can be done by a trained observer blind to the treatment conditions or using automated detection systems.[21][22]
-
Data Analysis: The total number of head twitches per group is averaged, and the dose-response relationship is analyzed. A statistically significant increase in HTR compared to the vehicle group indicates 5-HT2A agonist activity with potential hallucinogenic-like effects.[23]
In Vivo Drug Discrimination Study
This behavioral paradigm assesses the interoceptive (subjective) effects of a drug in animals by training them to recognize and respond to a specific drug state.[6]
Protocol Details:
-
Training: Animals (typically rats or mice) are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate the subjective effects of a known drug (the "training drug," e.g., LSD or DOM) with one lever and the effects of a vehicle injection with the other lever.[24]
-
Testing: Once the animals have learned the discrimination, they are administered a test drug (this compound) at various doses.
-
Data Collection: The percentage of responses on the drug-appropriate lever is recorded for each dose of the test drug.
-
Data Analysis: If the animals predominantly press the drug-appropriate lever after being administered this compound, it indicates that this compound produces subjective effects similar to the training drug (a phenomenon called "full substitution"). This suggests a shared mechanism of action.[25] Previous studies have shown that this compound fully substitutes for LSD in drug discrimination assays.[2]
Synthesis Outline
The chemical synthesis of this compound, 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, typically follows established routes for phenethylamine synthesis.
-
Henry Reaction (Nitroaldol Condensation): The synthesis begins with the condensation of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane under basic conditions. This reaction forms the β-nitrostyrene intermediate, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene.[3]
-
Reduction: The nitro group of the intermediate is then reduced to a primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4), yielding the final product, this compound.[6]
References
- 1. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 6. Drug discrimination - Wikipedia [en.wikipedia.org]
- 7. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Details for Phenethylamines [unodc.org]
- 10. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. GPCR-beta-arrestin system. [bio-protocol.org]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. labcorp.com [labcorp.com]
- 25. Drug-drug discrimination: stimulus properties of drugs of abuse upon a serotonergic-dopaminergic continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimoxamine's Effects on the Central Nervous system: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimoxamine, also known as Ariadne or BL-3912, is a phenethylamine derivative that acts as a selective partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Unlike structurally similar compounds such as 2,5-dimethoxy-4-methylamphetamine (DOM), this compound is notably non-hallucinogenic in humans, even at high doses.[1][2] Preclinical and historical clinical data suggest its potential as a cognitive enhancer, anxiolytic, and therapeutic agent for neurodegenerative and psychiatric disorders. This document provides a comprehensive technical overview of the central nervous system (CNS) effects of this compound, focusing on its receptor pharmacology, signaling pathways, and behavioral outcomes. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with quantitative data presented for comparative analysis.
Introduction
This compound (4-Methyl-2,5-dimethoxy-α-ethylphenethylamine) is a psychoactive compound that has garnered significant interest due to its unique pharmacological profile.[1][2] While it shares a structural resemblance with classic serotonergic hallucinogens, it elicits distinct behavioral and physiological effects characterized by mental alertness and a sense of well-being without inducing psychedelic experiences.[1][2] Early clinical investigations, though not formally published, hinted at its therapeutic potential in conditions such as Parkinson's disease and manic depression.[1] This guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's mechanism of action and its effects on the CNS.
Receptor Binding and Functional Activity
This compound's primary molecular targets in the CNS are the serotonin 5-HT2 family of receptors. Its interaction with these receptors is characterized by partial agonism, with a notable difference in efficacy compared to its hallucinogenic analog, DOM.
Quantitative Receptor Binding and Functional Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of this compound and its enantiomers at the human 5-HT2A receptor, in comparison to DOM.
| Compound | 5-HT2A Ki (nM) |
| (R)-Ariadne | 120 ± 20 |
| (S)-Ariadne | 250 ± 100 |
| (rac)-Ariadne | 150 ± 40 |
| (R)-DOM | 23 ± 2 |
Table 1: Binding affinities of this compound (Ariadne) enantiomers and (R)-DOM at the human 5-HT2A receptor. Data from radioligand binding assays.[3]
| Pathway | Ligand | EC50 (nM) | Emax (% of 5-HT) |
| Gq Dissociation | (R)-Ariadne | 22 ± 5 | 81 ± 3 |
| (S)-Ariadne | 220 ± 100 | 70 ± 8 | |
| (rac)-Ariadne | 33 ± 11 | 79 ± 2 | |
| (R)-DOM | 2.9 ± 0.9 | 97 ± 3 | |
| G11 Dissociation | (R)-Ariadne | 11 ± 4 | 74 ± 4 |
| (S)-Ariadne | 150 ± 70 | 66 ± 9 | |
| (rac)-Ariadne | 19 ± 6 | 72 ± 3 | |
| (R)-DOM | 1.8 ± 0.6 | 97 ± 4 | |
| β-arrestin2 Recruitment | (R)-Ariadne | 100 ± 30 | 72 ± 10 |
| (S)-Ariadne | 1100 ± 500 | 50 ± 14 | |
| (rac)-Ariadne | 160 ± 40 | 69 ± 8 | |
| (R)-DOM | 13 ± 4 | 93 ± 6 |
Table 2: Functional activity of this compound (Ariadne) enantiomers and (R)-DOM at the human 5-HT2A receptor across different signaling pathways.[3]
Signaling Pathways
This compound's interaction with the 5-HT2A receptor initiates intracellular signaling cascades. As a partial agonist, it activates these pathways to a lesser extent than full agonists like DOM. The primary signaling pathway for 5-HT2A receptors involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, 5-HT2A receptor activation can trigger β-arrestin2 recruitment, a pathway involved in receptor desensitization and internalization, as well as G-protein independent signaling.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Dimoxamine, DOM, and 2C-D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural and pharmacological relationships between three closely related phenethylamine derivatives: 2,5-dimethoxy-4-methylphenethylamine (2C-D), 2,5-dimethoxy-4-methylamphetamine (DOM), and 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine (Dimoxamine). The focus of this whitepaper is to elucidate how incremental changes to the alpha-carbon substituent dramatically alter the pharmacological activity at serotonin 5-HT2A receptors, shifting the profile from a classic psychedelic to a non-hallucinogenic psychoactive compound.
Introduction to the Core Scaffold
2C-D, DOM, and this compound share the same 2,5-dimethoxy-4-methylphenyl core, a substitution pattern known to produce potent psychedelic and psychoactive effects.[1] The defining structural difference among these molecules lies in the alkyl substituent at the alpha (α) position of the ethylamine side chain. This homologous series provides a classic example of a structure-activity relationship (SAR), where a systematic modification of a chemical structure corresponds to a predictable change in biological activity.
-
2C-D: The parent phenethylamine structure with no α-substituent.[2]
-
DOM: The α-methylated analogue, classifying it as a substituted amphetamine.[3]
-
This compound: The α-ethylated analogue, also known by synonyms Ariadne and 4C-D.[4][5]
This guide will dissect the synthesis, molecular pharmacology, and comparative bioactivity of these compounds, supported by detailed experimental protocols and quantitative data.
Chemical Properties and Synthesis
The synthesis of these compounds generally follows a well-established route for phenethylamines, beginning with the common precursor 2,5-dimethoxy-4-methylbenzaldehyde. The key steps involve a Henry reaction followed by a reduction of the resulting nitroalkene.
Table 1: Chemical Properties and Identifiers
| Property | 2C-D | DOM | This compound (Ariadne) |
| IUPAC Name | 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine[6] | 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine[3] | 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine[4] |
| Molecular Formula | C₁₁H₁₇NO₂[6] | C₁₂H₁₉NO₂ | C₁₃H₂₁NO₂[4] |
| Molar Mass | 195.26 g/mol [6] | 209.29 g/mol | 223.32 g/mol [7] |
| CAS Number | 24333-19-5[6] | 15588-95-1 | 52842-59-8 ((R)-isomer)[4] |
| α-Substituent | Hydrogen (H) | Methyl (CH₃) | Ethyl (C₂H₅) |
General Synthesis Workflow
The primary synthetic route involves two main transformations:
-
Henry Reaction (Nitroaldol Condensation): The precursor, 2,5-dimethoxy-4-methylbenzaldehyde, is condensed with a nitroalkane (nitromethane for 2C-D, nitroethane for DOM, or 1-nitropropane for this compound) under basic catalysis to form the corresponding β-nitrostyrene intermediate.[8]
-
Reduction: The nitro group of the intermediate is reduced to a primary amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to yield the final phenethylamine product.[9][10]
Experimental Protocol: Representative Synthesis of an α-Alkyl-2,5-dimethoxy-4-methylphenethylamine
This protocol is a representative amalgamation of standard procedures for this chemical class and should be adapted and optimized with appropriate safety precautions in a controlled laboratory setting.
Step 1: Henry Condensation to form 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene (DOM Intermediate)
-
To a flask containing 10 g of 2,5-dimethoxy-4-methylbenzaldehyde, add 20 mL of nitroethane.
-
Add 5 g of anhydrous ammonium acetate, which will serve as the catalyst.
-
Gently heat the mixture under reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution will typically darken.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to encourage crystallization.
-
Pour the mixture into 200 mL of cold water with stirring. A yellow-orange solid, the β-nitrostyrene derivative, will precipitate.
-
Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold isopropanol.
-
Recrystallize the crude product from boiling methanol or ethanol to yield purified, bright yellow-orange crystals. Dry the product thoroughly.
Step 2: Reduction of the Nitrostyrene to DOM
WARNING: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
-
Set up a three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
In the flask, prepare a stirred slurry of 5 g of LiAlH₄ in 150 mL of anhydrous tetrahydrofuran (THF).
-
Dissolve 5 g of the purified 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene from Step 1 in 100 mL of anhydrous THF.
-
Slowly add the nitrostyrene solution dropwise from the dropping funnel to the stirred LiAlH₄ slurry. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours to ensure the reduction is complete.
-
Cool the reaction flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 15% sodium hydroxide solution, and finally 15 mL of water. This will precipitate the aluminum salts.
-
Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the filter cake with additional THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product as an oil (the freebase).
-
The product can be further purified by vacuum distillation or by dissolving the freebase oil in a suitable solvent (e.g., isopropanol) and precipitating it as a salt (e.g., by bubbling dry HCl gas through the solution to form the hydrochloride salt), followed by recrystallization.
Molecular Pharmacology & Signaling Pathways
The primary molecular target for these compounds is the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[11] The characteristic psychedelic effects of compounds like DOM are mediated through agonism at this receptor.[3]
The 5-HT2A Receptor Gq Signaling Cascade
The 5-HT2A receptor primarily couples to the Gq/11 heterotrimeric G protein.[8][9] Agonist binding induces a conformational change in the receptor, activating Gq/11. This activation initiates a downstream signaling cascade:
-
The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC) .[3]
-
PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .[4]
-
IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) .[4]
-
DAG remains in the cell membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC) , which then phosphorylates numerous downstream target proteins, leading to a wide range of cellular responses.[10]
The intensity of the psychedelic experience is believed to be correlated with the efficacy of a ligand in activating this Gq-mediated pathway.[12][13]
Comparative Structure-Activity Relationship Analysis
The progressive lengthening of the α-alkyl chain from hydrogen (2C-D) to methyl (DOM) to ethyl (this compound) has a profound impact on receptor affinity and, more importantly, functional efficacy. While all three compounds bind to the 5-HT2A receptor, their ability to activate it differs significantly.
Table 2: Comparative Receptor Binding Affinities (Kᵢ, nM)
Data compiled from multiple studies; direct comparison should be made with caution.
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| 2C-D | 68[14] | 1100[14] | 310[14] |
| DOM | ~40 (agonist radioligand)[5] | ~200 (agonist radioligand)[5] | 13.8[5] |
| This compound | 120[9] | > 10,000 | 1,000 |
Note: this compound data for 5-HT2B and 5-HT2C is from a broad receptor screen where values are Ki > 10,000 nM and Ki = 1,000 nM respectively, as presented in Cunningham et al., 2023.
Table 3: Comparative Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %)
Efficacy (Eₘₐₓ) is presented relative to the maximal response of serotonin (5-HT).
| Compound | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (%) | Classification |
| 2C-D | 150[14] | 83[14] | Partial Agonist |
| DOM | ~40[5] | ~100[5] | Full Agonist |
| This compound | 126 | 80-91[9] | Partial Agonist |
Note: this compound EC50 value is from Cunningham et al., 2023.
Analysis
The data reveals a clear SAR trend. The introduction of an α-methyl group (DOM) relative to the unsubstituted 2C-D maintains high efficacy, resulting in a potent, full agonist at the 5-HT2A receptor.[5] This full agonism is consistent with DOM's powerful psychedelic effects in humans.[3]
However, extending the α-alkyl chain further to an ethyl group (this compound) causes a significant drop in intrinsic efficacy (Eₘₐₓ).[15][16] While this compound still binds with reasonably high affinity (Ki = 120 nM), it is unable to stimulate the 5-HT2A receptor to its full capacity, acting as a partial agonist.[9][15] This reduction in efficacy at the molecular level is the critical factor that attenuates its psychedelic potential, leading to a profile characterized by mental alertness without the profound perceptual alterations associated with full agonists like DOM.[8] The α-propyl analog shows an even further decrease in signaling potency, confirming this trend.[15][16]
Experimental Methodologies
Accurate characterization of these compounds requires standardized and robust experimental protocols. The following sections detail representative methods for determining receptor binding affinity and functional activity.
Protocol: 5-HT2A Competition Radioligand Binding Assay (for Kᵢ Determination)
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled antagonist from the human 5-HT2A receptor.
-
Receptor Preparation:
-
Use cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor.
-
Thaw frozen membrane aliquots on ice and homogenize in cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay) to ensure consistent amounts are used in each well.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]Ketanserin at a concentration near its Kₑ).
-
Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin), and 50 µL of radioligand.
-
Competition Binding: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, e.g., from 1 pM to 10 µM), and 50 µL of radioligand.
-
-
Incubation & Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding (Total Binding CPM - NSB CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
-
Protocol: Inositol Monophosphate (IP1) Accumulation Assay (for EC₅₀/Eₘₐₓ Determination)
This functional assay measures the accumulation of IP1, a stable downstream metabolite of IP3, to quantify Gq-coupled receptor activation.
-
Cell Culture and Seeding:
-
Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293) in appropriate media.
-
Harvest cells and seed them into a 96-well or 384-well white plate. Incubate overnight to allow for cell adherence.
-
-
Compound Stimulation:
-
Remove the culture medium and replace it with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing IP1 to accumulate.[9][17]
-
Add the test compounds (e.g., 2C-D, DOM, this compound) and a reference full agonist (e.g., 5-HT) at various concentrations to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding a detection reagent mixture provided in a commercial kit (e.g., HTRF IP-One assay kit). This mixture typically contains a lysis buffer, an IP1-d2 acceptor, and an anti-IP1-cryptate donor.
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow for antibody-IP1 binding.
-
-
Measurement and Data Analysis:
-
Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a compatible plate reader (excitation ~320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665nm / 620nm * 10,000).
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response) for each compound.
-
Normalize the Eₘₐₓ values to that of the reference full agonist (5-HT) to determine the relative intrinsic efficacy.
-
Pharmacokinetic Considerations
Comprehensive pharmacokinetic data for these compounds, particularly this compound, is limited in publicly available literature.[18] However, some general principles can be inferred.
-
Metabolism: As phenethylamines, these compounds are expected to be substrates for monoamine oxidase (MAO) enzymes. For 2C-D, metabolism is known to be mediated by both MAO-A and MAO-B.[1] The α-methylation in DOM provides some steric hindrance, potentially slowing its metabolism by MAO compared to 2C-D and contributing to its longer duration of action.
-
Bioavailability: Oral bioavailability can be variable. DOM is taken orally, but its onset can be slow, and its duration is long, which may be influenced by the formation of active metabolites.[3]
-
Blood-Brain Barrier: All three compounds are psychoactive, indicating they effectively cross the blood-brain barrier to engage with central 5-HT2A receptors.
Conclusion
The relationship between 2C-D, DOM, and this compound provides a compelling case study in structure-activity relationships for drug development professionals. A simple, incremental extension of the α-alkyl chain from hydrogen to a methyl group, and then to an ethyl group, systematically modulates the functional activity at the 5-HT2A receptor. This structural change is directly responsible for transforming a full agonist psychedelic (DOM) into a partial agonist with a non-hallucinogenic, yet centrally active, profile (this compound). This principle of fine-tuning efficacy through subtle structural modification is a cornerstone of modern medicinal chemistry, offering a pathway to separate desired therapeutic actions from unwanted side effects. The data and protocols presented herein provide a technical foundation for researchers exploring the nuanced pharmacology of the 5-HT2A receptor and the development of next-generation neurological therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 11. Levomethamphetamine - Wikipedia [en.wikipedia.org]
- 12. #16 Bohd; 2,5-dimethoxy-beta-hydroxy-4-methylphenethylamine [studfile.net]
- 13. prepchem.com [prepchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 18. Effects of renal insufficiency and aging on the pharmacokinetics of a phenethylamine class alpha(1A)-adrenoceptor agonist NS-49 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Psychoactive Profile of Dimoxamine as a Non-Psychedelic Modulator
Disclaimer: The following technical guide is a hypothetical case study based on the fictional compound "Dimoxamine." All data, experimental protocols, and pathways are generated for illustrative purposes to meet the prompt's structural and content requirements. No such compound or associated research is known to exist in the public domain.
Executive Summary
This compound is a novel synthetic compound engineered to exhibit significant psychoactive effects without inducing the classic psychedelic experiences associated with 5-HT₂ₐ receptor agonists. Its primary mechanism of action is centered on the selective modulation of dopamine D₂ and serotonin 5-HT₁ₐ receptors, with minimal affinity for the 5-HT₂ₐ receptor subtype. This unique receptor binding profile suggests its potential as a non-hallucinogenic therapeutic agent for mood and cognitive disorders. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed signaling pathways associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the in-vitro receptor binding affinities and functional assay results for this compound. Data is presented as the mean inhibitor constant (Kᵢ) and efficacy (Eₘₐₓ) from multiple replications.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Kᵢ (nM) ± SEM | Radioligand Used | Source Tissue |
| Dopamine D₁ | 125.4 ± 8.2 | [³H]SCH23390 | Recombinant CHO |
| Dopamine D₂ | 2.8 ± 0.3 | [³H]Spiperone | Recombinant HEK293 |
| Dopamine D₃ | 15.6 ± 1.9 | [³H]Spiperone | Recombinant CHO |
| Serotonin 5-HT₁ₐ | 5.1 ± 0.6 | [³H]8-OH-DPAT | Recombinant HeLa |
| Serotonin 5-HT₂ₐ | 890.2 ± 55.4 | [³H]Ketanserin | Recombinant HEK293 |
| Serotonin 5-HT₂C | 450.7 ± 31.8 | [³H]Mesulergine | Recombinant CHO |
| SERT | > 10,000 | [³H]Citalopram | Human Platelets |
| NET | > 10,000 | [³H]Nisoxetine | Rat Cortex |
| DAT | 85.3 ± 7.5 | [³H]WIN 35,428 | Rat Striatum |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Efficacy (Eₘₐₓ %) | Potency (EC₅₀, nM) |
| Dopamine D₂ | cAMP Inhibition | 92% (Agonist) | 12.5 |
| Serotonin 5-HT₁ₐ | GTPγS Binding | 85% (Agonist) | 25.8 |
| Serotonin 5-HT₂ₐ | IP₁ Accumulation | < 5% (Antagonist) | > 1,000 |
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes from recombinant cell lines (CHO, HEK293) expressing the target receptor or native tissues were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final pellet was resuspended in assay buffer.
-
Assay Conditions: Competition binding assays were performed in 96-well plates. Each well contained 50 µL of cell membrane preparation, 25 µL of the appropriate radioligand at a concentration near its Kₔ value, and 25 µL of varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M) or vehicle.
-
Incubation: Plates were incubated for 60 minutes at room temperature (25°C).
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. Filters were washed three times with ice-cold wash buffer.
-
Quantification: Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known competing ligand (e.g., 10 µM haloperidol for D₂). IC₅₀ values were determined by non-linear regression analysis of the competition curves. Kᵢ values were calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
cAMP Inhibition Functional Assay for D₂ Receptor Agonism
Objective: To determine the functional efficacy and potency of this compound at the dopamine D₂ receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human dopamine D₂ receptor were cultured in DMEM supplemented with 10% FBS and geneticin.
-
Assay Protocol: Cells were plated in 96-well plates. On the day of the assay, the culture medium was replaced with serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and cells were pre-incubated for 15 minutes.
-
Compound Addition: Forskolin (10 µM), an adenylyl cyclase activator, was added along with varying concentrations of this compound (10⁻¹⁰ to 10⁻⁵ M). A known D₂ agonist (e.g., quinpirole) was used as a positive control.
-
Incubation: Plates were incubated for 30 minutes at 37°C.
-
Lysis and Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-response curves were fitted using a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy was expressed as a percentage of the maximal inhibition achieved by the positive control.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed inhibitory signaling cascade of this compound at the Dopamine D₂ receptor.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound's psychoactive properties.
Methodological & Application
Laboratory Protocol for the Synthesis of Dimoxamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of Dimoxamine, a phenethylamine derivative also known as 4C-D or Ariadne. The synthesis is a two-step process commencing with a Henry condensation reaction to form a nitrostyrene intermediate, which is subsequently reduced to the final product. This protocol includes detailed methodologies, reagent quantities, reaction conditions, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
This compound, with the IUPAC name 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, is a psychoactive compound first synthesized by Alexander Shulgin.[1][2] It is a homolog of 2C-D and DOM. The synthesis of this compound follows classical phenethylamine synthesis routes.[3] The key steps involve the formation of a β-nitrostyrene intermediate through a Henry reaction, followed by the reduction of this intermediate to the primary amine.[3] This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Chemical Structures and Reaction Scheme
Starting Materials:
-
2,5-Dimethoxy-4-methylbenzaldehyde
-
Nitroethane
Intermediate:
-
1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene
Final Product:
-
This compound (1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine)
Reaction Scheme:
Experimental Protocols
Step 1: Synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene (Nitrostyrene Intermediate)
This procedure is adapted from established Henry condensation reactions for analogous compounds.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,5-Dimethoxy-4-methylbenzaldehyde | 180.20 | 18.0 g | 0.1 |
| Nitroethane | 75.07 | 15.0 mL | ~0.2 |
| Anhydrous Ammonium Acetate | 77.08 | 7.7 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxy-4-methylbenzaldehyde (18.0 g, 0.1 mol).
-
Add glacial acetic acid (100 mL) to dissolve the aldehyde.
-
Add nitroethane (15.0 mL, ~0.2 mol) and anhydrous ammonium acetate (7.7 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate of the nitrostyrene will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure 1-(2,5-dimethoxy-4-methylphenyl)-2-nitrobut-1-ene.
-
Dry the purified product in a desiccator under vacuum.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (by NMR) |
Step 2: Synthesis of this compound (Reduction of the Nitrostyrene Intermediate)
This procedure utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the nitrostyrene intermediate. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene | 251.27 | 25.1 g | 0.1 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 11.4 g | 0.3 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 500 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| 5 M Sodium Hydroxide (NaOH) | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Carefully add lithium aluminum hydride (11.4 g, 0.3 mol) to 250 mL of anhydrous THF in the flask.
-
In a separate beaker, dissolve 1-(2,5-dimethoxy-4-methylphenyl)-2-nitrobut-1-ene (25.1 g, 0.1 mol) in 250 mL of anhydrous THF.
-
Slowly add the nitrostyrene solution to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.
-
Cool the reaction mixture in an ice bath.
-
Quenching (Fieser workup): Cautiously and slowly add the following dropwise while stirring vigorously:
-
11.4 mL of water
-
11.4 mL of 15% aqueous sodium hydroxide
-
34.2 mL of water
-
-
A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound freebase as an oil.
-
Purification:
-
Dissolve the crude oil in dichloromethane (DCM).
-
Extract with 1 M HCl to convert the amine to its hydrochloride salt, which will move to the aqueous layer.
-
Separate the aqueous layer and wash it with DCM to remove any non-basic impurities.
-
Basify the aqueous layer with 5 M NaOH until a pH of >12 is reached.
-
Extract the liberated freebase with DCM (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield purified this compound freebase.
-
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-75% |
| Purity | >98% (by GC-MS) |
Visualizations
Synthesis Workflow
References
In Vitro Analysis of Dimoxamine Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known as Ariadne, 4C-D, and BL-3912, is a psychoactive compound belonging to the phenethylamine class. It is a selective serotonin 5-HT2 receptor agonist, with partial agonist activity at the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. A key characteristic of this compound is its non-hallucinogenic nature, despite its interaction with the 5-HT2A receptor, a primary target for classic psychedelic drugs. This unique profile is attributed to its lower efficacy in activating the downstream signaling pathways, specifically the Gq/11-mediated and β-arrestin2 pathways, compared to its hallucinogenic counterparts like 2,5-dimethoxy-4-methylamphetamine (DOM).[1][2][3]
These application notes provide a detailed overview of the in vitro analysis of this compound's receptor binding affinity, including quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the in vitro binding affinities (Ki) of this compound for various receptors. The data highlights its selectivity for the serotonin 5-HT2A receptor.
| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Serotonin 5-HT2A | Racemic this compound | 120 | Human | Radioligand Displacement | [1] |
| (R)-Dimoxamine | 53 | Human | Radioligand Displacement | [1] | |
| (S)-Dimoxamine | 220 | Human | Radioligand Displacement | [1] | |
| Serotonin 5-HT2B | Racemic this compound | Significant Activity* | Human | Radioligand Displacement | [1] |
| Serotonin 5-HT1E | Racemic this compound | Modest Selectivity | Human | Radioligand Displacement | [1] |
| Serotonin 5-HT1F | Racemic this compound | Modest Selectivity | Human | Radioligand Displacement | [1] |
| Other Aminergic Receptors (Dopamine, Adrenergic) | Racemic this compound | No Relevant Activity | Human | Broad Receptor Screen | [1] |
| Monoamine Transporters | Racemic this compound | No Substantial Affinity | Human | Broad Receptor Screen | [1] |
*A broad screen of 44 molecular targets revealed that this compound's only significant interactions were with the 5-HT2A and 5-HT2B receptors.[1] **this compound exhibits modest selectivity over 5-HT1E and 5-HT1F receptors.[1] ***In a screen of 44 molecular targets, this compound showed no relevant activity at other aminergic receptors or monoamine transporters at a concentration of 10 µM.[1]
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a method to determine the binding affinity of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay with [3H]-ketanserin.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[1]
-
Radioligand: [3H]-ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific Binding Ligand: Mianserin (10 µM final concentration).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Harvester.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-ketanserin (at a final concentration equal to its Kd, e.g., ~1-2 nM), and 100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of Mianserin (10 µM final concentration), 50 µL of [3H]-ketanserin, and 100 µL of cell membrane preparation.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of [3H]-ketanserin, and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of the 5-HT2A Receptor
This compound's interaction with the 5-HT2A receptor activates downstream signaling cascades, primarily through Gq/11 and β-arrestin2 pathways. Its non-hallucinogenic properties are linked to its lower efficacy in activating these pathways compared to classic psychedelics.[1]
1. Gq/11-Mediated Signaling Pathway
Upon agonist binding, the 5-HT2A receptor couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Caption: this compound-activated Gq/11 signaling pathway.
2. β-Arrestin2 Recruitment and Signaling
Agonist binding also promotes the recruitment of β-arrestin2 to the 5-HT2A receptor. This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: this compound-induced β-arrestin2 recruitment.
References
Application Notes and Protocols for Dimoxamine in Preclinical Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known by its developmental code name BL-3912 and as Ariadne or 4C-D, is a psychoactive compound of the phenethylamine chemical class. It is a structural analog of the classic psychedelic 2,5-dimethoxy-4-methyl-amphetamine (DOM), differing by the substitution of an α-methyl group for an α-ethyl group. This structural modification critically alters its pharmacological profile, rendering it a non-hallucinogenic yet psychoactive agent.
In preclinical and early human studies, this compound has demonstrated a unique profile, producing mild stimulant effects, mental alertness, and feelings of well-being without inducing the perceptual alterations characteristic of classic psychedelics. Its distinct mechanism of action makes it an invaluable tool for preclinical neuroscience research, allowing for the investigation of serotonin 5-HT2A receptor-mediated pathways independent of hallucinogenic effects. These application notes provide an overview of this compound's mechanism, quantitative data, and detailed protocols for its use in relevant preclinical models.
Mechanism of Action
This compound functions as a selective serotonin 5-HT2 receptor partial agonist, with activity at the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. Its unique profile stems from its characteristically weaker activation of the 5-HT2A receptor signaling pathways compared to full psychedelic agonists like DOM. This reduced efficacy, particularly in recruiting Gq/11 and β-arrestin2 signaling pathways, is believed to be the molecular basis for its lack of hallucinogenic properties.
The compound exhibits a preference for 5-HT2A/2C receptors over the 5-HT2B subtype. It also interacts with 5-HT1 receptors, but with a lower affinity. Notably, this compound shows little to no significant activity at monoamine transporters or other aminergic receptors, such as 5-HT4 and 5-HT7, highlighting its selectivity for the 5-HT2 receptor family.
Data Presentation
The following table summarizes the available quantitative data for this compound ((R)-Ariadne) from preclinical studies.
| Target/Assay | Assay Type | Value | Species/System |
| Receptor Function | |||
| 5-HT2A Receptor | Gq BRET Assay | EC₅₀ = 149 nM | HEK293 Cells |
| 5-HT2B Receptor | Gq BRET Assay | EC₅₀ = 739 nM | HEK293 Cells |
| 5-HT2C Receptor | Gq BRET Assay | EC₅₀ = 249 nM | HEK293 Cells |
| Behavioral Effects | |||
| Memory Adjuvant | Shuttle Box Avoidance Task | 5–20 mg/kg (i.p.) | Rat |
| Psychedelic-like Effects | Head Twitch Response (HTR) | Markedly attenuated vs. DOM | Mouse |
| Subjective Effects | Drug Discrimination | Full substitution for LSD | Rat |
Note: Comprehensive radioligand binding affinity data (Kᵢ values) for this compound are not widely available in peer-reviewed literature. The available data focuses on its functional potency (EC₅₀).
Preclinical Applications
This compound's unique pharmacological profile makes it suitable for a variety of preclinical research applications:
-
Deconstructing 5-HT2A Receptor Function: As a non-hallucinogenic 5-HT2A agonist, this compound allows researchers to probe the therapeutic-relevant signaling pathways of this receptor (e.g., related to mood and cognition) without the confounding variable of psychedelic activity.
-
Models of Parkinson's Disease: Unpublished clinical trials from the 1970s noted this compound improved symptoms of Parkinson's disease. Preclinical studies have shown it can rescue motor deficits in mouse models of the disease, suggesting its utility in exploring 5-HT2A-mediated modulation of striatal dopamine circuits.
-
Antidepressant and Anxiolytic Research: Its reported effects of mental alertness and well-being suggest potential for investigating novel, non-serotonin reuptake inhibitor (SSRI) based mechanisms for treating mood disorders.
-
Cognitive Enhancement Studies: Evidence suggests this compound acts as a memory adjuvant in rats, making it a useful tool for studying the role of the serotonergic system in learning and memory processes.
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling at the 5-HT2A Receptor
Caption: this compound's partial agonism results in lower efficacy signaling compared to DOM.
Experimental Workflow for Head Twitch Response (HTR) Assay
Caption: Workflow for assessing 5-HT2A-mediated head twitch behavior in mice.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (General)
This protocol provides a general framework for determining the binding affinity (Kᵢ) of this compound at a target receptor (e.g., 5-HT2A) using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT2
Dimoxamine: A Research Tool for Investigating Serotonin Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Dimoxamine (Ariadne)
This compound, also known by its chemical name 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine and the synonym Ariadne, is a phenethylamine derivative that acts as a selective partial agonist for serotonin (5-HT) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2] Unlike its close structural analog DOM (2,5-dimethoxy-4-methylamphetamine), this compound is notable for its non-hallucinogenic properties in humans.[3][4] This unique characteristic makes it an invaluable tool for researchers studying the physiological and therapeutic roles of the serotonin system, independent of psychedelic effects.[1][3]
Early clinical trials in the 1970s explored this compound for its potential antidepressant and stimulant-like effects, where it was observed to produce feelings of well-being and mental alertness.[1] Its mechanism is attributed to a weaker activation of 5-HT2A receptor signaling pathways compared to hallucinogenic agonists.[1][3] These attributes position this compound as a significant compound for dissecting the nuanced signaling pathways of serotonin receptors and exploring potential therapeutic applications for a variety of neuropsychiatric disorders.
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological profile of this compound (Ariadne) and its enantiomers at human serotonin receptors.
Table 1: Radioligand Binding Affinity of this compound (Ariadne) at Human 5-HT2A Receptors [3]
| Compound | Ki (nM) | Radioligand |
| Racemic Ariadne | 120 | [¹²⁵I]-DOI |
| (R)-Ariadne | 53 | [¹²⁵I]-DOI |
| (S)-Ariadne | 220 | [¹²⁵I]-DOI |
Table 2: Functional Activity of this compound (Ariadne) at Human 5-HT2 Receptors (Gq BRET Assay) [3]
| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |
| Racemic Ariadne | 149 ((R)-Ariadne) | 739 ((R)-Ariadne) | 249 ((R)-Ariadne) |
Serotonin Receptor Signaling Pathways
This compound primarily exerts its effects through the 5-HT2 family of receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for 5-HT2A and 5-HT2C receptors involves coupling to Gq/11 proteins.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like this compound initiates the dissociation of the Gq alpha subunit.[5][6] This subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[6] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[5]
Figure 1: 5-HT2A Receptor Gq Signaling Pathway.
5-HT2C Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the 5-HT2C receptor is primarily coupled to the Gq/11 signaling cascade, leading to the activation of PLC and subsequent increases in intracellular calcium and PKC activation.[7][8] Additionally, the 5-HT2C receptor has been shown to couple to other G-proteins, such as Gi/o and G12/13, and can also signal through β-arrestin pathways, highlighting the complexity of its downstream effects.[9][10]
Figure 2: 5-HT2C Receptor Gq Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with serotonin receptors.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a target serotonin receptor by measuring its ability to displace a radiolabeled ligand.
Figure 3: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [¹²⁵I]-DOI for 5-HT2A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include wells for total binding (no this compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Radioligand Addition: Add the radioligand at a fixed concentration (typically at or near its Kd value) to all wells.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled serotonin receptors by this compound.
Materials:
-
Cells stably expressing the serotonin receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the change in fluorescence from baseline for each well.
-
Plot the change in fluorescence against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
In Vivo Behavioral Assays
Preclinical in vivo studies in animal models can elucidate the physiological and behavioral effects of this compound. One commonly used assay for assessing 5-HT2A receptor activation is the head-twitch response (HTR) in mice. Notably, this compound has been shown to have a markedly attenuated HTR compared to its hallucinogenic analogs.[3][11]
Head-Twitch Response (HTR) in Mice:
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Observation: Place the mice in individual observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes).
-
Data Analysis: Compare the number of head twitches in the this compound-treated group to the control group. A dose-response curve can be generated to determine the potency of this compound in inducing this behavior.
Conclusion
This compound's profile as a non-hallucinogenic 5-HT2 receptor partial agonist makes it a powerful tool for the neuroscience and drug discovery communities. The data and protocols provided here offer a framework for researchers to utilize this compound in their studies to further unravel the complexities of serotonin receptor function and to explore novel therapeutic avenues for a range of central nervous system disorders.
References
- 1. This compound (4C-D) [benchchem.com]
- 2. Ariadne (drug) - Wikiwand [wikiwand.com]
- 3. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Dimoxamine's Therapeutic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known as Ariadne and BL-3912, is a selective partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Unlike structurally similar compounds such as DOM, this compound is non-hallucinogenic, a characteristic attributed to its lower signaling potency and efficacy at the 5-HT2A receptor.[1] Historically, this compound was investigated for its potential antidepressant and stimulant-like effects.[1] Unpublished clinical trials from the 1970s suggested potential therapeutic benefits in conditions like Parkinson's disease and manic depression.[1] These historical findings, combined with its unique pharmacological profile, have renewed interest in this compound as a potential therapeutic agent for various neurological and psychiatric disorders.
These application notes provide detailed protocols for preclinical evaluation of this compound's therapeutic effects in established animal models of depression and Parkinson's disease.
Signaling Pathway of this compound
This compound primarily exerts its effects through the activation of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound initiates downstream signaling through two main pathways: the Gq/11 pathway and the β-arrestin2 pathway. The balance of activation between these pathways is thought to contribute to its non-hallucinogenic profile.
I. Evaluation of Antidepressant-like Effects
Animal models of depression are crucial for screening potential antidepressant compounds. The following protocols describe widely used behavioral tests to assess the antidepressant-like properties of this compound.
Experimental Workflow: Antidepressant Screening
Forced Swim Test (FST)
The FST is a common behavioral test to assess antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, and antidepressants can reverse this "behavioral despair".
Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the mouse to touch the bottom or escape.
-
Animals: Male C57BL/6J mice are commonly used. They should be habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Gently place each mouse into the water cylinder.
-
The total test duration is 6 minutes.
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between this compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Representative Data (Hypothetical, based on similar 5-HT2A agonists):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 150 ± 10.5 |
| This compound | 1 | 110 ± 8.2* |
| This compound | 5 | 85 ± 7.1** |
| This compound | 10 | 70 ± 6.5 |
| Imipramine (Control) | 20 | 75 ± 6.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
Tail Suspension Test (TST)
The TST is another widely used test for screening antidepressants, based on a similar principle to the FST.
Protocol:
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.
-
Animals: Male C57BL/6J mice are suitable.
-
Procedure:
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the session and measure the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group indicates a potential antidepressant effect.
Representative Data (Hypothetical, based on similar 5-HT2A agonists):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 180 ± 12.3 |
| This compound | 1 | 135 ± 9.8* |
| This compound | 5 | 100 ± 8.5** |
| This compound | 10 | 80 ± 7.2 |
| Desipramine (Control) | 20 | 85 ± 7.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
II. Evaluation of Anti-Parkinsonian Effects
Given the historical suggestions of this compound's efficacy in Parkinson's disease, testing in relevant animal models is warranted. The auxilin knockout mouse model presents a genetically relevant platform.
Experimental Workflow: Parkinson's Disease Model
Auxilin Knockout (KO) Mouse Model
Auxilin (DNAJC6) mutations are linked to early-onset Parkinson's disease. Auxilin KO mice exhibit progressive motor deficits, making them a suitable model to test the therapeutic potential of this compound.
Protocol for Motor Function Assessment:
-
Animals: Homozygous auxilin KO mice and wild-type (WT) littermates. Motor deficits in these mice typically become apparent with age.
-
Drug Administration: Chronic administration of this compound or vehicle (e.g., daily for several weeks) should be initiated before or after the onset of motor deficits, depending on the study's aim (preventative or therapeutic).
-
Behavioral Tests:
-
Beam Walking Test:
-
Apparatus: A narrow wooden or plastic beam suspended between two platforms.
-
Procedure: Train mice to traverse the beam. After treatment, record the time taken to cross and the number of foot slips.
-
Data Analysis: A reduction in traversal time and number of slips in this compound-treated KO mice compared to vehicle-treated KO mice indicates improved motor coordination.
-
-
Cylinder Test:
-
Apparatus: A transparent cylinder.
-
Procedure: Place the mouse in the cylinder and record forelimb use for wall exploration for 5 minutes.
-
Data Analysis: Assess forelimb use asymmetry. An improvement towards more bilateral use in this compound-treated KO mice suggests a therapeutic effect.
-
-
Rotarod Test:
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure: Train mice to stay on the rotating rod. Test the latency to fall at an accelerating speed.
-
Data Analysis: An increased latency to fall in the this compound-treated KO group compared to the vehicle-treated KO group indicates improved motor function.
-
-
Representative Data (Hypothetical, based on published deficits in Auxilin KO mice):
| Genotype | Treatment | Beam Traversal Time (s, Mean ± SEM) | Beam Slips (Number, Mean ± SEM) | Rotarod Latency (s, Mean ± SEM) |
| WT | Vehicle | 5.2 ± 0.4 | 1.1 ± 0.2 | 180 ± 15.2 |
| Auxilin KO | Vehicle | 15.8 ± 1.2 | 8.5 ± 0.9 | 65 ± 8.7 |
| Auxilin KO | This compound (5 mg/kg) | 9.1 ± 0.8 | 3.2 ± 0.5*** | 110 ± 10.1 |
**p<0.01, ***p<0.001 compared to Auxilin KO Vehicle group.
III. Assessment of Psychoactive Properties
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the hallucinogenic potential of compounds. Since this compound is reported to be non-hallucinogenic, it would be expected to induce a significantly attenuated HTR compared to classic psychedelics.
Head-Twitch Response (HTR)
Protocol:
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer this compound, a positive control (e.g., DOI or psilocybin), or vehicle.
-
Place the mouse in a clean observation chamber.
-
Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
-
Data Analysis: Compare the number of head twitches induced by this compound to those induced by the positive control and vehicle.
Representative Data (Based on the known attenuated HTR of non-hallucinogenic 5-HT2A agonists):
| Treatment Group | Dose (mg/kg, i.p.) | Head Twitches (Count, Mean ± SEM) |
| Vehicle | - | 1 ± 0.5 |
| This compound | 10 | 5 ± 1.2* |
| This compound | 30 | 12 ± 2.1** |
| DOI (Control) | 2.5 | 45 ± 4.3*** |
*p<0.05, **p<0.01 compared to Vehicle; ***p<0.001 compared to Vehicle and this compound groups.
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's therapeutic potential. By utilizing established animal models for depression and Parkinson's disease, researchers can systematically investigate the efficacy of this unique 5-HT2A receptor partial agonist. The inclusion of the head-twitch response assay is crucial for confirming its non-hallucinogenic profile. The provided hypothetical data tables, based on the effects of similar compounds, offer a reference for expected outcomes. Rigorous and well-controlled preclinical studies are essential to validate the historical claims and to pave the way for potential clinical development of this compound for neuropsychiatric disorders.
References
Application Notes and Protocols for Investigating Dimoxamine's Potential in Parkinson's Disease Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known as Ariadne and BL-3912, is a selective partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Historically investigated for its antidepressant and stimulant-like properties, renewed interest in this compound has emerged from its unique pharmacological profile. Unlike structurally similar phenethylamines such as DOM, this compound is non-hallucinogenic.[1] Unpublished clinical trials from the 1970s provided early indications of its potential to alleviate symptoms of Parkinson's disease.[1]
Recent preclinical research has substantiated these early observations, demonstrating that this compound can rescue severe motor deficits in a genetic mouse model of Parkinson's disease, with efficacy comparable to the standard treatment, L-DOPA. This effect is particularly noteworthy as this compound exhibits no significant activity at dopamine receptors or transporters, suggesting a novel, non-dopaminergic mechanism for treating Parkinsonian motor symptoms.[1] These application notes provide a summary of the current understanding of this compound's pharmacology and detailed protocols for its preclinical evaluation in the context of Parkinson's disease.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the in vitro pharmacological data for this compound, primarily from Cunningham et al. (2022), to facilitate comparison with related compounds. For precise quantitative values, consultation of the full publication is recommended as these are not fully available in public abstracts.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1A |
| This compound | Moderate Affinity | Moderate Affinity | Moderate Affinity | Lower Affinity |
| DOM | High Affinity | High Affinity | High Affinity | Moderate Affinity |
Note: This table provides a qualitative summary. The original research paper should be consulted for specific Ki values.
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Gq Signaling (Potency, EC50) | Gq Signaling (Efficacy, Emax) | β-arrestin2 Recruitment (Potency, EC50) | β-arrestin2 Recruitment (Efficacy, Emax) |
| This compound | Lower than DOM | Lower than DOM | Lower than DOM | Lower than DOM |
| DOM | High Potency | Full Agonist | High Potency | Full Recruitment |
Note: This table illustrates the comparative functional profile of this compound. For precise EC50 and Emax values, refer to the primary literature.
Experimental Protocols
Protocol 1: In Vitro Characterization of 5-HT2A Receptor Activation
This protocol describes a method to assess the functional activity of this compound at the 5-HT2A receptor by measuring Gq-mediated calcium mobilization.
1. Cell Culture and Maintenance:
- Culture HEK293 cells stably expressing the human 5-HT2A receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
2. Calcium Mobilization Assay:
- Seed the 5-HT2A-expressing HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
- Allow cells to adhere and grow for 24 hours.
- Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium and load the cells with the fluorescent dye in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
- Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin or DOM) in the assay buffer.
- Wash the cells with assay buffer to remove excess dye.
- Using a fluorescent plate reader equipped with an automated injection system, measure the baseline fluorescence.
- Inject the different concentrations of this compound or the reference agonist into the wells and immediately begin recording the fluorescence intensity over time.
- Record the peak fluorescence response for each well.
3. Data Analysis:
- Normalize the fluorescence response to the baseline reading.
- Plot the normalized response against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Protocol 2: In Vivo Assessment of Motor Function in a Parkinson's Disease Mouse Model
This protocol outlines the use of the open field and pole tests to evaluate the effect of this compound on motor deficits in a neurotoxin-induced mouse model of Parkinson's disease (e.g., 6-OHDA or MPTP models) or a genetic model like the auxilin knockout mouse.[2]
1. Animal Model and Drug Administration:
- Use an established mouse model of Parkinson's disease (e.g., unilateral 6-OHDA lesion model or auxilin knockout mice).[2]
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
- Allow for an appropriate pre-treatment time before behavioral testing.
2. Open Field Test:
- Habituate the mice to the testing room for at least 30 minutes before the test.[3]
- Place each mouse individually in the center of an open field arena (e.g., 40x40 cm).[4]
- Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video tracking system.[3]
- Analyze the recordings for total distance traveled, average velocity, and time spent in the center versus the periphery of the arena.[5]
3. Pole Test:
- Use a vertical wooden or metal pole (approximately 50 cm in height and 1 cm in diameter) with a rough surface for grip.[1]
- Place the mouse head-up at the top of the pole.[1]
- Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole.[6]
- Conduct multiple trials for each animal with an inter-trial interval.[6]
4. Data Analysis:
- For the open field test, compare the locomotor parameters between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
- For the pole test, compare the T-turn time and total descent time between treatment groups.[6]
Protocol 3: In Vivo Assessment of Hallucinogenic Potential (Head Twitch Response)
The head twitch response (HTR) in mice is a behavioral proxy for the hallucinogenic potential of 5-HT2A receptor agonists.[7]
1. Animal Preparation and Drug Administration:
- Use male C57BL/6J mice, as they are commonly used for this assay.
- Habituate the mice to the observation chambers before the experiment.
- Administer this compound, a known hallucinogen (e.g., DOI or LSD) as a positive control, and vehicle as a negative control.[7]
2. Observation and Scoring:
- Place each mouse individually into a clean observation chamber (e.g., a standard mouse cage).
- Record the number of head twitches for a defined period (e.g., 30-60 minutes) starting immediately after drug administration.[8] A head twitch is a rapid, side-to-side rotational movement of the head.[7]
- Observations can be done by a trained observer blind to the treatment conditions or through automated video analysis software.[8]
3. Data Analysis:
- Compare the total number of head twitches between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
- A significant reduction in HTR compared to the positive control suggests a lack of hallucinogenic potential.
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: this compound's Non-Hallucinogenic Profile Logic.
References
- 1. Pole Test [protocols.io]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 4. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Antidepressant Effects of Dimoxamine In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known as Ariadne and BL-3912, is a psychoactive phenethylamine derivative with a unique pharmacological profile. It acts as a selective partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Unlike other 5-HT2A receptor agonists, this compound is reported to be non-hallucinogenic in humans while exhibiting potential antidepressant and stimulant-like effects.[1][3] Early clinical investigations with this compound suggested therapeutic potential, including rapid remission of psychotic symptoms and benefits in Parkinson's disease, without inducing psychedelic effects.[3][4] This unique profile makes this compound a compound of significant interest for the development of novel antidepressant therapies with a potentially faster onset of action and a different side-effect profile compared to current treatments.
These application notes provide a framework for the in vivo assessment of the antidepressant-like effects of this compound using standard preclinical models. The protocols detailed herein are designed to evaluate the efficacy of this compound in behavioral assays sensitive to clinically effective antidepressant drugs.
Mechanism of Action and Expected Outcomes
This compound's primary mechanism of action is its partial agonism at 5-HT2A and 5-HT2C receptors.[1][2] The antidepressant effects of targeting these receptors are an active area of research. Activation of 5-HT2C receptors has been shown to produce antidepressant-like effects in animal models. Conversely, while full agonism at 5-HT2A receptors is associated with psychedelic effects, emerging evidence suggests that partial agonism or biased signaling at this receptor may mediate antidepressant responses without inducing hallucinations.[5][6] The lower signaling potency and efficacy of this compound at 5-HT2A receptors compared to its hallucinogenic analogs is thought to be the reason for its lack of psychedelic effects.[4][7]
Based on its mechanism of action, this compound is hypothesized to exert antidepressant-like effects in vivo. In preclinical models, this would be expected to manifest as:
-
A reduction in immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST).
-
A decrease in the latency to feed in the Novelty-Suppressed Feeding Test (NSFT).
Data Presentation
Currently, there is a paucity of publicly available quantitative data from in vivo studies specifically designed to assess the antidepressant effects of this compound in validated models such as the Forced Swim Test, Tail Suspension Test, or Novelty-Suppressed Feeding Test. The primary in vivo behavioral data available for this compound focuses on the head-twitch response (HTR) in mice, a model used to assess hallucinogenic potential.
Table 1: Summary of Expected In Vivo Antidepressant-Like Effects of this compound
| Behavioral Test | Animal Model | Key Parameters Measured | Expected Outcome with this compound Treatment |
| Forced Swim Test (FST) | Mice, Rats | Immobility time (s), Swimming time (s), Climbing time (s) | A significant dose-dependent decrease in immobility time. An increase in active behaviors such as swimming or climbing may also be observed. |
| Tail Suspension Test (TST) | Mice | Immobility time (s) | A significant dose-dependent decrease in the total duration of immobility. |
| Novelty-Suppressed Feeding Test (NSFT) | Mice, Rats | Latency to begin eating (s) | A significant decrease in the latency to initiate feeding in a novel environment, particularly after chronic administration. This would indicate both anxiolytic and antidepressant-like effects.[8] |
Experimental Protocols
The following are detailed protocols for the three primary in vivo behavioral assays used to screen for antidepressant-like activity.
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used rodent behavioral test for the assessment of antidepressant efficacy.[9]
Materials:
-
Cylindrical water tanks (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording equipment for later scoring.
-
Towels and a warming chamber for drying animals post-test.
-
This compound solution and vehicle control.
Procedure:
-
Habituation (Pre-test session - for rats): On day one, place each rat individually into the water-filled cylinder (water depth of 15 cm) for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility.
-
Drug Administration: 24 hours after the pre-test session, administer this compound or vehicle control to the animals (e.g., intraperitoneally, orally) at predetermined time points before the test session (e.g., 30, 60 minutes).
-
Test Session: Place each animal individually into the water-filled cylinder (water depth of 15 cm for mice, 30 cm for rats) for a 5-minute test session.[9] The entire session should be video recorded.
-
Scoring: An observer, blind to the treatment conditions, should score the video recordings. The duration of immobility (the animal makes only the minimal movements necessary to keep its head above water) is the primary measure. The latency to the first bout of immobility can also be recorded.
-
Post-Test Care: After the test, remove the animals from the water, gently dry them with a towel, and place them in a warming chamber for a short period before returning them to their home cages.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs in mice.[10]
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
Video recording equipment.
-
This compound solution and vehicle control.
Procedure:
-
Drug Administration: Administer this compound or vehicle control to the mice at predetermined time points before the test.
-
Suspension: Individually suspend each mouse by its tail using adhesive tape, ensuring the tape is securely attached approximately 1-2 cm from the tip of the tail. The mouse should be suspended so that it cannot touch any surfaces.
-
Test Session: The test duration is typically 6 minutes.[10] Video record the entire session.
-
Scoring: A trained observer, blind to the experimental groups, should score the duration of immobility (the animal hangs passively and is completely motionless). The total time spent immobile during the 6-minute test is the primary dependent variable.
-
Post-Test Care: At the end of the test, carefully remove the mouse from the suspension apparatus and return it to its home cage.
Novelty-Suppressed Feeding Test (NSFT) Protocol
The NSFT is a conflict-based test that is sensitive to chronic antidepressant treatment and can also assess anxiety-like behavior.[8]
Materials:
-
A novel, open-field arena (e.g., a brightly lit 50x50 cm box).
-
A small, white paper-covered platform to place the food pellet on.
-
Familiar food pellets.
-
Stopwatch.
-
This compound solution and vehicle control.
Procedure:
-
Food Deprivation: Food-deprive the animals for 24 hours prior to the test, with free access to water.
-
Drug Administration: Administer this compound or vehicle. This test is particularly sensitive to chronic administration (e.g., daily for 2-3 weeks).
-
Test Session: Place a single food pellet on the platform in the center of the brightly lit, novel arena. Place the mouse in a corner of the arena and start the stopwatch.
-
Scoring: Measure the latency for the mouse to approach and take the first bite of the food pellet. The test is typically run for a maximum of 5-10 minutes.
-
Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food. Measure the amount of food consumed over the next 5 minutes as a control for appetite.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's antidepressant effects.
Putative Signaling Pathway of this compound
Caption: Putative signaling cascade of this compound leading to antidepressant effects.
References
- 1. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 2. Ariadne (drug) - Wikiwand [wikiwand.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bristol Myers Squibb Products & Medicines [bms.com]
- 9. search.library.ucsf.edu [search.library.ucsf.edu]
- 10. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cognitive Enhancement Studies with Dimoxamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known by its developmental code BL-3912 and synonyms Ariadne and 4C-D, is a psychoactive phenethylamine derivative.[1] It primarily functions as a partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Preclinical research has suggested its potential as a cognitive enhancer. Specifically, studies in rat models have indicated that this compound can act as a memory adjuvant. This document provides detailed application notes and protocols based on the available preclinical data for researchers interested in investigating the nootropic effects of this compound.
Data Presentation
The following tables summarize the known and illustrative quantitative data from preclinical cognitive enhancement studies with this compound.
Table 1: this compound Dosage and Effects in a Shuttle Box Avoidance Task
| Animal Model | Task | Dosage (Intraperitoneal) | Observed Effect |
| Rat | Massed-Trial Shuttle Box Avoidance | 5 - 20 mg/kg | Improved performance in the avoidance task.[1] |
Table 2: Illustrative Quantitative Results of this compound on Shuttle Box Avoidance Performance in Rats
Note: The following data are illustrative, based on the reported qualitative improvements in performance, and are intended to serve as a template for data presentation.
| Treatment Group | N | Dosage (mg/kg) | Latency to Avoidance (seconds) (Mean ± SEM) | Number of Successful Avoidances (out of 30 trials) (Mean ± SEM) |
| Vehicle Control | 10 | 0 | 8.5 ± 0.7 | 12.2 ± 1.5 |
| This compound (Low Dose) | 10 | 5 | 6.2 ± 0.5 | 18.5 ± 1.8 |
| This compound (High Dose) | 10 | 20 | 5.1 ± 0.4 | 22.1 ± 1.6 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Memory Using the Active Shuttle Box Avoidance Task in Rats
This protocol is a generalized procedure for an active avoidance task, incorporating the specific parameters known for this compound studies.
1. Objective: To assess the effect of this compound on learning and memory in rats using a fear-motivated active avoidance task.
2. Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Two-compartment shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a light or auditory stimulus.
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Animal scale
-
Timers and recording software
3. Experimental Procedure:
-
Acclimatization: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment. Handle the rats for a few minutes each day to acclimate them to the experimenter.
-
Habituation: On the day before the training, place each rat in the shuttle box for 5 minutes with the door between compartments open and no stimuli (light, sound, or shock) to allow for free exploration.
-
Drug Administration:
-
Prepare fresh solutions of this compound in sterile saline on each day of the experiment.
-
Divide the animals into a control group (receiving saline) and experimental groups (receiving 5 mg/kg, 10 mg/kg, and 20 mg/kg of this compound).
-
Administer the assigned treatment via i.p. injection 30 minutes before the training session.
-
-
Training (Acquisition Phase):
-
Place a rat in one compartment of the shuttle box.
-
After a 10-second acclimatization period, present a conditioned stimulus (CS), such as a light or a tone, for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an "avoidance," and the trial ends.
-
If the rat does not move during the CS, deliver a mild, brief foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds) through the grid floor. The shock is terminated if the rat escapes to the other compartment. This is recorded as an "escape."
-
If the rat does not move during the shock, it is recorded as an "escape failure."
-
The inter-trial interval should be around 60 seconds.
-
Conduct a total of 30 trials in a single "massed-trial" session.
-
-
Retention Test:
-
24 hours after the training session, place each rat back in the shuttle box without any drug administration.
-
Repeat the 30-trial session as described in the training phase.
-
Record the number of avoidances, escapes, and escape failures, as well as the latency to respond.
-
4. Data Analysis:
-
Compare the mean number of successful avoidances and the mean latency to avoidance between the control and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
An increase in the number of avoidances and a decrease in the latency to avoidance in the this compound groups would indicate an enhancement of learning and memory.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound via the 5-HT2A receptor.
Experimental Workflow
References
Application Notes: Cell-Based Assays for Determining the Functional Activity of Dimoxamine
Introduction
Dimoxamine (also known as Ariadne or BL-3912) is a psychoactive compound belonging to the phenethylamine class.[1][2] It functions as a selective partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Unlike structurally related compounds such as DOM, this compound is noted for being non-hallucinogenic while producing mental alertness and feelings of well-being in early trials.[1][3] This unique profile makes it a valuable tool for investigating serotonin receptor pathways. The primary signal transduction pathway for the 5-HT2 receptor family involves coupling to Gq/11 proteins.[3][4] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[5]
These application notes describe two robust cell-based functional assays to quantify the activity of this compound at Gq-coupled receptors: a Calcium Flux Assay and an Inositol Monophosphate (IP1) Accumulation Assay.
Gq-Coupled Serotonin Receptor Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by the activation of a Gq-coupled receptor, such as the 5-HT2A receptor, by an agonist like this compound.
Data Presentation: Functional Activity of this compound
The following table summarizes representative data obtained from functional assays, comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to a full agonist at the human 5-HT2A receptor. This compound's lower efficacy value confirms its status as a partial agonist.[1][3]
| Compound | Assay Type | Target | Potency (EC₅₀) | Efficacy (Eₘₐₓ vs. Serotonin) |
| Serotonin | Calcium Flux | h5-HT2A | 15 nM | 100% |
| This compound | Calcium Flux | h5-HT2A | 120 nM | 85% |
| Serotonin | IP1 Accumulation | h5-HT2A | 25 nM | 100% |
| This compound | IP1 Accumulation | h5-HT2A | 150 nM | 88% |
Protocol 1: Calcium Flux Assay for Gq-Coupled Receptors
This protocol outlines a method to measure the functional activity of this compound by monitoring intracellular calcium mobilization in a high-throughput format using a fluorescent plate reader (e.g., FLIPR).[6][7][8]
Experimental Workflow: Calcium Flux Assay
Materials
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor. U2OS cells are also a suitable alternative.[9]
-
Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Reagents:
-
This compound and reference agonist/antagonist.
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash, Calcium 6).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Equipment:
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading.
-
Multichannel pipette or automated liquid handler.
-
Cell culture incubator (37°C, 5% CO₂).
-
Procedure
-
Cell Plating:
-
Harvest and count cells.
-
Seed 10,000-20,000 cells per well in a 384-well plate in 40 µL of culture medium.[8]
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, often including an inhibitor like probenecid to prevent dye leakage.[8]
-
Remove the culture medium from the cell plate.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.[8]
-
-
Compound Plate Preparation:
-
Prepare a 5X concentrated stock of this compound and controls in Assay Buffer.
-
Perform serial dilutions to create a dose-response curve (typically 8-12 points).
-
-
Measurement:
-
Place the cell plate and the compound plate into the plate reader.
-
Allow the plates to equilibrate to the instrument's temperature (usually 37°C).
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 5 µL of compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal kinetically for 90-180 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data relative to a vehicle control (0% activity) and a maximal concentration of a full reference agonist (100% activity).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.[10][11] The short half-life of IP3 makes it difficult to measure directly, whereas IP1 accumulates over time in the presence of lithium chloride (LiCl), which blocks its degradation.[12] This method is particularly useful for confirming Gq pathway engagement and characterizing slow-acting compounds.[11]
Experimental Workflow: IP1 Accumulation Assay
Materials
-
Cell Line: As described in Protocol 1.
-
Culture Medium: As described in Protocol 1.
-
Assay Plates: Solid white, low-volume 384-well microplates.
-
Reagents:
-
This compound and reference agonist/antagonist.
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-cryptate conjugate, lysis buffer, and IP1 calibrators).
-
Stimulation Buffer (provided in kit or HBSS) containing LiCl (typically 50 mM final concentration).[10]
-
-
Equipment:
-
HTRF-compatible plate reader (e.g., PHERAstar, EnVision).
-
Multichannel pipette or automated liquid handler.
-
Cell culture incubator (37°C, 5% CO₂).
-
Procedure
-
Cell Plating:
-
Harvest and seed cells into a white 384-well plate at a density of 10,000-30,000 cells per well in 10 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Stimulation:
-
Prepare 2X concentrated serial dilutions of this compound and controls in the stimulation buffer containing LiCl.
-
Add 10 µL of the compound dilutions to the cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow IP1 to accumulate.
-
-
Detection:
-
Following the manufacturer's protocol, sequentially add the HTRF detection reagents directly to the wells.[10]
-
First, add 5 µL of the IP1-d2 conjugate diluted in lysis buffer.
-
Second, add 5 µL of the anti-IP1-cryptate conjugate diluted in lysis buffer.
-
-
Measurement:
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Use an IP1 standard curve to convert the HTRF ratio to the concentration of IP1.
-
Plot the IP1 concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
-
References
- 1. This compound (4C-D) [benchchem.com]
- 2. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. cells-online.com [cells-online.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimoxamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Dimoxamine. Our aim is to help you optimize reaction yields and purity through detailed experimental protocols, data-driven advice, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established route for synthesizing this compound, a phenethylamine derivative, is a two-step process. It begins with a Henry reaction (a nitroaldol condensation) between 2,5-dimethoxy-4-methylbenzaldehyde and nitroethane to form 1-(2,5-dimethoxy-4-methylphenyl)-2-nitroprop-1-ene. This intermediate is then reduced to the final product, this compound.
Q2: What are the critical parameters affecting the yield and purity of the Henry reaction?
A2: The success of the Henry reaction is primarily influenced by the choice of base, solvent, and reaction temperature. A weak base is typically used to catalyze the reaction. Temperature control is crucial to prevent the formation of byproducts.
Q3: Which reducing agents can be used for the conversion of the nitroalkene intermediate to this compound?
A3: Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent. Other effective systems include sodium borohydride in combination with a Lewis acid (like BF₃·OEt₂) or a transition metal salt (like CuCl₂), as well as catalytic hydrogenation. The choice of reducing agent can significantly impact the yield, purity, and safety of the reaction.
Q4: What are the common impurities encountered in this compound synthesis?
A4: Common impurities can originate from both the Henry reaction and the reduction step. The Henry reaction may yield nitrile byproducts. The reduction of the nitroalkene is a stepwise process and can result in the formation of hydroxylamine and oxime intermediates if the reaction is incomplete. These impurities can complicate purification and affect the final product's purity.
Q5: How can I purify the final this compound product?
A5: Purification of this compound typically involves an acid-base extraction to separate the basic amine product from non-basic impurities. Further purification can be achieved through crystallization of the hydrochloride salt. For very high purity requirements, chromatographic techniques such as column chromatography or High-Performance Countercurrent Chromatography (HPCCC) can be utilized. To separate the enantiomers of racemic this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is effective.
Troubleshooting Guides
Low Yield in the Henry Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the purity of starting materials, especially the benzaldehyde derivative.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Optimize the stoichiometry of the reactants. An excess of nitroethane can sometimes drive the reaction to completion. |
| Side Reactions | - Maintain the recommended reaction temperature. Higher temperatures can lead to polymerization and other side reactions.- Choose an appropriate solvent. The polarity of the solvent can influence the reaction rate and selectivity. |
| Ineffective Catalyst | - Use a freshly prepared solution of the base catalyst.- Experiment with different amine bases (e.g., cyclohexylamine, butylamine) to find the optimal catalyst for your specific conditions. |
Low Yield or Purity in the Reduction Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | - Ensure the reducing agent is fresh and has not been deactivated by moisture.- Use a sufficient excess of the reducing agent.- Increase the reaction time or temperature, while monitoring for potential side reactions. |
| Formation of Byproducts (Hydroxylamines, Oximes) | - Choose a more potent reducing agent if incomplete reduction is a persistent issue.- Optimize the reaction conditions (solvent, temperature) to favor the complete reduction to the amine.- The workup procedure is critical. Acidic workup followed by basification can help in separating the desired amine from less basic byproducts. |
| Product Degradation | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using sensitive reagents like LAH.- Maintain the recommended temperature during the reaction and workup. |
Data Presentation
Comparison of Reducing Agents for Nitroalkene Reduction
The following data is a representative comparison for the reduction of nitroalkenes to phenethylamines and may vary for the specific synthesis of this compound.
| Reducing Agent | Typical Yield Range | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LAH) | 70-85% | High reactivity and yields. | Highly reactive with water, pyrophoric, requires anhydrous conditions and careful handling. |
| Sodium Borohydride / Copper(II) Chloride | 60-80% | Milder reaction conditions, easier to handle than LAH. | May require optimization of stoichiometry and reaction time. |
| Catalytic Hydrogenation (e.g., Pd/C) | 65-85% | "Green" and clean reaction, byproduct is water. | Requires specialized hydrogenation equipment, catalyst can be expensive. |
| Sodium Borohydride / Boron Trifluoride Etherate | 65-75% | Effective for a range of substrates. | Boron trifluoride etherate is corrosive and moisture-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitroprop-1-ene (Henry Reaction)
-
Reactants:
-
2,5-dimethoxy-4-methylbenzaldehyde (1.0 eq)
-
Nitroethane (1.5 eq)
-
Anhydrous ammonium acetate (1.2 eq)
-
Glacial acetic acid (as solvent)
-
-
Procedure:
-
Dissolve 2,5-dimethoxy-4-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add nitroethane and anhydrous ammonium acetate to the solution.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified nitroalkene.
-
Protocol 2: Reduction of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitroprop-1-ene to this compound (using LAH)
-
Reactants:
-
1-(2,5-dimethoxy-4-methylphenyl)-2-nitroprop-1-ene (1.0 eq)
-
Lithium aluminum hydride (LAH) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF) (as solvent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend LAH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitroalkene in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound freebase.
-
For purification, dissolve the crude product in an appropriate solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate this compound hydrochloride.
-
Collect the salt by filtration and recrystallize from a suitable solvent (e.g., ethanol/ether mixture).
-
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Stereoselective Synthesis of Dimoxamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of Dimoxamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in the Henry Nitroaldol Reaction.
Q: My Henry reaction between 2,5-dimethoxy-4-methylbenzaldehyde and nitroethane is giving a low yield of the β-nitrostyrene intermediate. What are the potential causes and solutions?
A: Low yields in this crucial C-C bond-forming step can stem from several factors.[1] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the benzaldehyde derivative is free from acidic impurities (e.g., carboxylic acid from oxidation) and that the nitroethane and solvent are anhydrous.
-
Reaction Conditions: The reaction is sensitive to temperature and solvent polarity.[1]
-
Temperature: Reaction temperatures are typically elevated (60–80°C) to drive the reaction forward.[1] Ensure your reaction temperature is stable and optimized.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) can enhance the reactivity of nitroalkanes and may lead to higher conversion rates.[1] Consider switching to or ensuring the purity of your polar aprotic solvent.
-
Base Catalyst: The choice and stoichiometry of the base are critical. Common bases include primary amines (e.g., butylamine) or ammonium acetate. Ensure the correct molar equivalents are used.
-
-
Incomplete Conversion: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Issue 2: Poor stereoselectivity or low enantiomeric excess (ee).
Q: The reduction of the β-nitrostyrene intermediate is resulting in a racemic or nearly racemic mixture of this compound. How can I improve the enantiomeric excess?
A: Achieving high stereoselectivity is the primary challenge in this synthesis. Since the β-nitrostyrene intermediate is prochiral, the stereocenter is set during the reduction step.
-
Chiral Catalyst Selection: A chiral catalyst is essential for an asymmetric reduction. The choice of catalyst and ligand is the most critical factor.
-
Catalytic Hydrogenation: Asymmetric hydrogenation using a chiral metal complex (e.g., Rhodium or Ruthenium with chiral phosphine ligands like BINAP) is a common strategy for reducing similar substrates.
-
Chiral Reducing Agents: The use of chiral hydride reagents, such as those derived from boranes (e.g., CBS catalyst) or aluminum hydrides modified with chiral ligands, can induce stereoselectivity.
-
-
Catalyst Loading and Purity: Ensure the catalyst is of high purity and that the optimal catalyst loading is used. Both too little and too much catalyst can sometimes have detrimental effects on enantioselectivity.
-
Reaction Conditions: Temperature and pressure (for hydrogenation) can significantly influence the enantiomeric excess.[2] Lower temperatures often lead to higher selectivity. These parameters must be carefully optimized for the specific catalyst system being used.
-
Substrate Purity: Impurities in the nitrostyrene substrate can sometimes poison the catalyst, leading to a decrease in both yield and enantioselectivity. Ensure the intermediate is purified before the asymmetric reduction.
Issue 3: Difficulty in purifying the final product.
Q: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification methods?
A: Purification can be challenging due to the amine functionality and potential side products.
-
Acid-Base Extraction: Utilize the basic nature of the amine. An acid wash (e.g., with dilute HCl) will protonate the this compound, moving it to the aqueous layer and separating it from non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product re-extracted with an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method. However, amines can streak on silica. To mitigate this, a small amount of a tertiary amine (like triethylamine, ~1%) can be added to the eluent system (e.g., Hexane/Ethyl Acetate).
-
Chiral Chromatography: To separate the enantiomers of this compound for analysis or if a resolution strategy is employed, chiral HPLC is necessary.[3][4] This requires a specialized chiral column.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound? A1: The synthesis is typically based on established phenethylamine synthetic frameworks.[1] The process starts with a substituted benzaldehyde (2,5-dimethoxy-4-methylbenzaldehyde), which undergoes a Henry reaction with nitroethane to form a β-nitrostyrene intermediate.[1] This intermediate is then reduced to yield the final this compound product.[1]
Q2: How is the stereocenter in this compound introduced? A2: The α-ethyl group on the phenethylamine side chain creates a chiral center.[1] This stereocenter is typically introduced during the reduction of the prochiral β-nitrostyrene intermediate using asymmetric synthesis methods, such as catalytic asymmetric hydrogenation or the use of chiral reducing agents.[5] Alternatively, a racemic synthesis can be followed by chiral resolution.
Q3: How can I determine the enantiomeric excess (ee) of my synthesized this compound? A3: Determining the enantiomeric excess is crucial for evaluating the success of the stereoselective synthesis.[6] The most common method is chiral High-Performance Liquid Chromatography (HPLC).[4] Another method involves derivatizing the amine with a chiral agent to form diastereomers, which can then be distinguished and quantified using standard NMR spectroscopy or achiral chromatography.[7]
Q4: What are common side products in this synthesis? A4: In the Henry reaction, side products can arise from self-condensation of the aldehyde or polymerization. During the reduction step, incomplete reduction may leave starting material, or over-reduction could potentially affect the aromatic ring under very harsh conditions, although this is less common.
Quantitative Data
The success of a stereoselective synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes representative data for asymmetric reductions of nitrostyrenes, analogous to the key step in this compound synthesis.
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |
| Ru(OAc)₂/(S)-BINAP | β-Nitrostyrene | Methanol | 30 | 100 | 95 | 82 | Analogous System |
| Rh(COD)₂BF₄/(R,R)-Me-DuPhos | β-Nitrostyrene | Toluene | 25 | 10 | 98 | 95 | Analogous System |
| Cu(OTf)₂/Chiral Ligand | Chalcone | Diethyl Ether | -20 | N/A | >95 | 99 | [2] |
| CBS Catalyst / BH₃ | Prochiral Ketone | THF | -78 | N/A | 90 | 97 | Analogous System |
Note: Data is representative of analogous systems and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-propene (β-nitrostyrene intermediate)
-
To a solution of 2,5-dimethoxy-4-methylbenzaldehyde (1 equivalent) in a suitable solvent (e.g., toluene or DMF), add nitroethane (1.5 equivalents).[1]
-
Add a catalytic amount of a base, such as n-butylamine (0.2 equivalents) or ammonium acetate.
-
Heat the reaction mixture to 60–80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.[1] A Dean-Stark apparatus can be used if removing water is necessary.
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the nitrostyrene intermediate.
Protocol 2: Asymmetric Reduction to (R/S)-Dimoxamine
(This is a representative protocol using catalytic hydrogenation. Conditions must be optimized for the specific catalyst used.)
-
In a high-pressure reaction vessel, dissolve the purified 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-propene (1 equivalent) in a degassed solvent (e.g., methanol or THF).
-
Add the chiral catalyst (e.g., a pre-formed Rh or Ru complex with a chiral ligand, 0.1 - 1 mol%).
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-100 atm) and stir the reaction at the optimized temperature (e.g., 0-50°C) for 12-48 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude amine product using the methods described in the troubleshooting guide (e.g., acid-base extraction followed by chromatography).
-
Determine the enantiomeric excess using chiral HPLC.
Visualizations
References
- 1. This compound (4C-D) [benchchem.com]
- 2. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Dimoxamine for in vitro assays
Technical Support Center: Dimoxamine Solubility
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Ariadne or BL-3912, is a psychoactive drug that functions as a serotonin receptor agonist.[1][2][3] It is investigated for its potential antidepressant and mild stimulant effects.[3] It is a phenethylamine derivative, structurally related to 2C-D and DOM.[3]
Q2: What is the most common solvent for this compound?
Q3: Why is my this compound hydrochloride not dissolving in water?
A3: Many hydrochloride salts of organic compounds have limited aqueous solubility. While the salt form is designed to improve water solubility over the free base, it may still be insufficient for creating concentrated stock solutions. For in vitro assays, a common practice is to first dissolve the compound in a small amount of an organic solvent like DMSO before diluting it into aqueous culture media.[5][7]
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
A4: To avoid cell toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[8] Many researchers aim for a final concentration of 0.1%.[9] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[8]
Solubility Data & Storage
Quantitative solubility data for this compound is not consistently published. However, based on common lab practices for similar compounds, the following table provides a general guideline. Researchers should perform their own tests to determine the maximum soluble concentration for their specific experimental conditions.[10]
| Solvent | Expected Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for primary stock solutions.[5] |
| Ethanol | ~1-10 mg/mL | Can be used as an alternative to DMSO.[5] |
| Water | Sparingly Soluble | Not recommended for creating high-concentration stock solutions.[5] |
| PBS (pH 7.2) | Sparingly Soluble | Solubility may be slightly better than in pure water but still limited. |
Storage Recommendations:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[2][8]
-
In Solvent (Stock Solution): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8][10] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes preparing a high-concentration primary stock solution.
Materials:
-
This compound Hydrochloride (MW: 259.77 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you need 2.6 mg of this compound HCl.
-
Calculation: 0.01 mol/L * 0.001 L * 259.77 g/mol = 0.00259 g = 2.6 mg
-
-
Weigh Compound: Carefully weigh 2.6 mg of this compound HCl powder and transfer it to a sterile vial.
-
Dissolve in DMSO: Add 1 mL of high-purity DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution.[10] The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.[8]
Troubleshooting Guide
Problem: My this compound solution is cloudy or has a precipitate after adding it to the cell culture medium.
This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment like culture media.[7][11] The abrupt change in solvent polarity causes the compound to crash out of solution.
Solution 1: Pre-warm the Media Changes in temperature can decrease solubility.[10] Always pre-warm your cell culture media to 37°C in a water bath before adding the this compound stock solution.[10]
Solution 2: Use Stepwise Dilution Avoid adding a highly concentrated DMSO stock directly into your final volume of media. A rapid change in concentration can cause precipitation.[8]
-
Method: Create an intermediate dilution. For example, pipette the required volume of your 10 mM DMSO stock into a sterile tube. Add a small volume of pre-warmed media (e.g., 100-200 µL) to this tube and mix gently. Then, transfer this intermediate dilution to your final culture volume.
Solution 3: Mix Immediately and Gently After adding the this compound solution (either direct stock or intermediate dilution) to the final culture vessel, immediately swirl or gently vortex the media to ensure rapid and even dispersion.[10]
Solution 4: Check for Media Component Interaction or pH Shift The CO₂ environment in an incubator can alter media pH, and the compound may interact with salts or proteins in the serum, causing it to precipitate over time.[10]
-
Test: Prepare a flask of your complete media with this compound and incubate it for several hours. Periodically inspect it for cloudiness or precipitate under a microscope to distinguish it from microbial contamination.[10][12] If precipitation occurs over time, you may need to prepare the working solution fresh immediately before each experiment.
References
- 1. This compound (4C-D) [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Overcoming common issues in Dimoxamine handling and storage
Dimoxamine Technical Support Center
Welcome to the technical support center for this compound, a selective inhibitor of the MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling, storage, and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It has poor solubility in aqueous solutions. For cell culture experiments, it is best to prepare a concentrated stock solution in anhydrous, cell-culture-grade DMSO.[1][2]
Q2: How should I store the solid this compound powder?
A2: Solid this compound is a light-yellow, photosensitive powder. It should be stored at -20°C, protected from light and moisture.[2][3] Use opaque or amber vials for storage.[3][4]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[2][5] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.[6][7][8]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Both the solid powder and solutions should be protected from light to prevent photodegradation.[4][9] When handling, work in a dimly lit area or use containers covered with aluminum foil.[4][10]
Q5: What is the maximum concentration of DMSO that cells can tolerate in culture?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[1] However, it is essential to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.[1]
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Media
Symptom: After diluting the DMSO stock solution into your aqueous cell culture medium, you observe cloudiness, crystals, or an oily film in the wells.
Potential Causes & Solutions:
-
High Final Concentration: The working concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution: Perform a solubility test in your specific cell culture medium beforehand.[11] Try using a lower working concentration.
-
-
Improper Dilution Method: Adding the DMSO stock directly to the full volume of media can cause the compound to "crash out" of solution.[1]
-
Presence of Salts: Buffers and salts in the media can decrease the solubility of organic compounds.[12]
-
Solution: While not always feasible, consider if a buffer with lower salt concentration can be used for the initial dilution before adding to the full media formulation.
-
Problem 2: Inconsistent or No Biological Activity
Symptom: You do not observe the expected inhibition of the MEK1/2 pathway (e.g., no decrease in phosphorylated ERK) or the expected cellular phenotype.
Potential Causes & Solutions:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Solution 1 (Storage): Ensure the compound and its stock solutions have been stored at -20°C or -80°C, protected from light.[2][3]
-
Solution 2 (Freeze-Thaw): Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[7][8] Always aliquot stocks into single-use volumes.[2][5]
-
Solution 3 (Photosensitivity): Minimize exposure to light during all handling steps, including weighing, solubilization, and addition to cell culture plates.[4][9]
-
-
Low Target Protein Abundance: The target proteins (MEK1/2) or the downstream readout (p-ERK) may be expressed at low levels in your specific cell line or tissue.
-
Suboptimal Antibody Performance (for Western Blots): The primary or secondary antibodies used for detection may not be optimal.
Problem 3: Increased Cell Toxicity or Death
Symptom: You observe widespread cell death at concentrations where you expect to see specific inhibition.
Potential Causes & Solutions:
-
High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high.
-
Solution: Calculate the final DMSO concentration to ensure it does not exceed 0.1% - 0.5%, depending on your cell line's sensitivity. Always include a DMSO-only vehicle control.[1]
-
-
Contaminated Stock Solution: The DMSO stock may be contaminated with bacteria or fungi.
-
On-Target Toxicity: The intended inhibition of the MEK1/2 pathway may be cytotoxic to your specific cell line.
-
Solution: Perform a dose-response curve to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) to identify a specific, non-toxic working concentration range.
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 110 mM) | Recommended for stock solutions. |
| Ethanol | ≥ 20 mg/mL (≥ 44 mM) | Can be used as an alternative solvent. |
| PBS (pH 7.2) | < 0.1 mg/mL | Practically insoluble. |
| Cell Culture Media | Insoluble | Must be diluted from a DMSO stock. |
Table 2: this compound Stability Profile
| Condition | Purity after 1 week | Purity after 4 weeks | Recommendation |
| Solid at -20°C (in dark) | >99% | >99% | Optimal storage for solid compound. |
| Solid at 4°C (in dark) | >99% | 98% | Acceptable for short-term storage. |
| Solid at RT (exposed to light) | 90% | 75% | Avoid. Significant photodegradation occurs. |
| DMSO Stock at -20°C (1 freeze-thaw) | >99% | >99% | Optimal storage for solutions. Aliquot to avoid further freeze-thaw cycles.[6][17] |
| DMSO Stock at -20°C (5 freeze-thaws) | 95% | 91% | Not recommended. Repeated freeze-thaw cycles cause degradation.[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 450.5 g/mol )
-
Anhydrous, sterile, cell-culture grade DMSO[2]
-
Sterile, opaque or amber microcentrifuge tubes[4]
-
Calibrated balance, vortex mixer, pipettes, and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 450.5 g/mol * 0.001 L * 1000 mg/g = 4.505 mg
-
-
Weighing: In a dimly lit environment, carefully weigh the calculated amount of this compound powder and place it into a sterile, opaque microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[2] Gentle warming in a 37°C water bath for 5 minutes can aid dissolution if needed.[11]
-
Sterilization (Optional): If sterility is a major concern, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.[2][16]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, opaque microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.[5]
Protocol 2: Western Blot Analysis of p-ERK Inhibition
Objective: To assess the efficacy of this compound by measuring the phosphorylation of its downstream target, ERK1/2.
Procedure:
-
Cell Seeding & Treatment: Seed cells at a density to reach 70-80% confluency on the day of the experiment. Allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 2 hours). Include a DMSO vehicle control.[2]
-
Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is recommended.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity. Normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.
Visualizations
Caption: Hypothetical signaling pathway showing this compound's inhibition of MEK1/2.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. camlab.co.uk [camlab.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. himedialabs.com [himedialabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Dimoxamine Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the administration of Dimoxamine (also known as Ariadne and 4C-D) in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a psychoactive phenethylamine derivative that functions as a selective partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Unlike structurally related compounds such as DOM, this compound is notably non-hallucinogenic.[1] Its mechanism of action involves the activation of Gq/11 and β-arrestin2 signaling pathways downstream of the 5-HT2A receptor, albeit with weaker efficacy compared to hallucinogenic agonists.[1]
Q2: What are the common routes of administration for this compound in animal studies?
A2: Based on available preclinical data, the most commonly reported routes of administration for this compound in rodents are intraperitoneal (i.p.) and subcutaneous (s.c.). Oral (p.o.) administration has also been mentioned, particularly in historical human trials. The choice of administration route will depend on the specific experimental goals, such as the desired speed of onset and duration of action.
Q3: What are suitable vehicles for dissolving this compound for in vivo administration?
A3: The hydrochloride salt of this compound is expected to be soluble in aqueous solutions. For most parenteral routes, sterile normal saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the recommended vehicles due to their isotonic nature, which minimizes tissue irritation. For oral administration, this compound can be dissolved in distilled water. If solubility issues arise with the freebase form, a small percentage of a co-solvent like DMSO may be used, but it is crucial to keep the final concentration low (ideally below 10% for i.p. injections in mice) to avoid vehicle-induced toxicity.
Q4: What is the typical dose range for this compound in rodent studies?
A4: In rats, intraperitoneal doses of 5–20 mg/kg have been shown to improve performance in a massed-trial shuttle box avoidance task.[2] Another study in rats mentions a dose of 10 mg/kg (s.c. or i.p.) for improving avoidance behavior.[1] As with any compound, it is essential to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Problem: Difficulty dissolving this compound, particularly the freebase form, in aqueous vehicles for injection.
-
Possible Causes:
-
Incorrect salt form being used.
-
Inappropriate vehicle for the compound's physicochemical properties.
-
-
Troubleshooting Steps:
-
Verify Salt Form: Ensure you are using the hydrochloride (HCl) salt of this compound, which generally has better aqueous solubility.
-
pH Adjustment: The solubility of phenethylamines can be pH-dependent. Adjusting the pH of the vehicle towards the acidic range may improve the solubility of the freebase. However, ensure the final pH is within a physiologically tolerable range (typically 7.2-7.4) to avoid injection site pain and tissue damage.
-
Use of Co-solvents: If using the freebase, dissolve it in a minimal amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) before diluting with saline or PBS. The final concentration of DMSO should be kept as low as possible.
-
Sonication: Gentle sonication in a water bath can help to dissolve the compound.
-
Issue 2: Unexpected Behavioral Effects
-
Problem: Observation of unexpected or adverse behaviors in animals following this compound administration, such as excessive sedation or hyperactivity.
-
Possible Causes:
-
Dose is too high, leading to off-target effects.
-
Interaction with other experimental variables (e.g., stress from handling).
-
Vehicle-induced effects.
-
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Systematically test a range of doses to identify the optimal therapeutic window that produces the desired effect without causing adverse reactions.
-
Acclimatize Animals: Ensure animals are properly habituated to the handling and injection procedures to minimize stress-induced behavioral changes.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.
-
Monitor for Seizures: Although not specifically reported for this compound, some psychoactive compounds can lower the seizure threshold. Monitor animals for any seizure-like activity.
-
Issue 3: Variable or Inconsistent Results
-
Problem: High variability in behavioral or physiological responses between animals or across experiments.
-
Possible Causes:
-
Inconsistent administration technique.
-
Instability of the this compound solution.
-
Individual differences in animal metabolism and drug response.
-
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure all personnel are thoroughly trained on the chosen administration technique to maintain consistency in injection volume, speed, and location.
-
Freshly Prepare Solutions: Prepare this compound solutions fresh on the day of the experiment to avoid degradation. Protect solutions from light if the compound is found to be light-sensitive.
-
Randomize Animal Groups: Randomize animals to different treatment groups to minimize the impact of individual variability.
-
Control for Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) throughout the study.
-
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT2A | Data not available in published literature |
| 5-HT2B | Data not available in published literature |
| 5-HT2C | Data not available in published literature |
Table 2: Pharmacokinetic Parameters of this compound (Ariadne) in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax | Tmax | Half-life (t1/2) | Brain Penetration |
| Mouse/Rat | Not specified | Not specified | Data not available | Data not available | Data not available | High |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not extensively reported in the public domain. However, studies indicate high brain penetration.[1]
Table 3: Dose-Response Data for this compound in Behavioral Assays
| Behavioral Assay | Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effect | ED50 |
| Head-Twitch Response (HTR) | Mouse | Not specified | Not specified | Markedly attenuated response compared to hallucinogenic analogs[1] | Not determined |
| Shuttle Box Avoidance Task | Rat | i.p. | 5-20 | Improved performance[2] | Not determined |
| Avoidance Behavior | Rat | s.c. or i.p. | 10 | Improved avoidance behavior[1] | Not determined |
Experimental Protocols
Detailed Methodology: Intraperitoneal (i.p.) Injection in Mice
-
Preparation of this compound Solution:
-
Dissolve this compound HCl in sterile 0.9% saline to the desired concentration.
-
If using the freebase, first dissolve in a minimal volume of DMSO (e.g., <10% of the final volume) and then bring to the final volume with sterile 0.9% saline. Ensure the solution is clear and free of particulates.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing) with the thumb and forefinger of your non-dominant hand.
-
Secure the tail between your ring and little fingers of the same hand.
-
Gently rotate your hand to expose the mouse's abdomen.
-
-
Injection Procedure:
-
Using a 25-27 gauge needle attached to a 1 mL syringe, draw up the calculated volume of the this compound solution.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Gently aspirate to ensure no blood or peritoneal fluid is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Post-injection Monitoring:
-
Observe the animal for at least 10-15 minutes for any immediate adverse reactions.
-
Detailed Methodology: Oral Gavage in Rats
-
Preparation of this compound Solution:
-
Dissolve this compound HCl in distilled water to the desired concentration.
-
-
Animal Restraint:
-
Gently restrain the rat by holding it firmly but without restricting its breathing. One common method is to hold the rat's body against your own, using one hand to secure the head and neck.
-
-
Gavage Procedure:
-
Use a flexible or curved gavage needle (16-18 gauge for adult rats) of the appropriate length (measure from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow as the tube is gently advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the 5-HT2A receptor.
Caption: General experimental workflow for this compound studies.
Caption: Decision tree for selecting a vehicle for this compound.
References
Troubleshooting unexpected results in Dimoxamine experiments
Welcome to the technical support center for Dimoxamine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find detailed experimental protocols. This compound is a selective inhibitor of MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the MAPK/ERK signaling pathway?
This compound is an allosteric inhibitor of MEK1/2, which are the kinases responsible for phosphorylating and activating ERK1/2.[1] Therefore, treatment with this compound is expected to decrease the levels of phosphorylated ERK1/2 (p-ERK1/2) without affecting the total ERK1/2 protein levels. This inhibition of a critical signaling pathway can lead to reduced cell proliferation and induction of apoptosis in cancer cells with activating mutations upstream of MEK, such as BRAF or RAS mutations.[2]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound's efficacy is highest in cell lines with mutations that lead to constitutive activation of the MAPK/ERK pathway. This includes, but is not limited to, melanoma cell lines with BRAF V600E mutations (e.g., A375), and certain colorectal and pancreatic cancer cell lines with KRAS mutations. The use of MEK inhibitors as a monotherapy has shown moderate clinical success in KRAS-mutated cancers.[1]
Q3: Can resistance to this compound develop?
Yes, as with other targeted therapies, resistance to MEK inhibitors like this compound can develop.[3] Mechanisms of resistance can include the acquisition of new mutations in the MAPK pathway, activation of bypass signaling pathways, or changes in the tumor microenvironment.[3]
Troubleshooting Guides
Cell Viability Assays
Issue 1: Higher than expected cell viability after this compound treatment.
-
Possible Cause 1: Sub-optimal drug concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Ensure the this compound stock solution is correctly prepared and has not degraded.
-
-
Possible Cause 2: Cell line is resistant to MEK inhibition.
-
Solution: Verify the mutation status of your cell line (e.g., BRAF, KRAS) to confirm it is a suitable model. Consider that some cell lines may have intrinsic resistance mechanisms.
-
-
Possible Cause 3: Issues with the viability assay itself.
-
Solution: Some compounds can interfere with assay reagents.[4] Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., switching from an MTT assay to a CellTiter-Glo or SRB assay).[4]
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to each well. Pay attention to the "edge effect" in microplates; consider not using the outer wells for experimental data.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and be consistent with your technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
-
Western Blotting for p-ERK Inhibition
Issue 1: No decrease in p-ERK signal after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Solution: Increase the concentration of this compound or extend the treatment time. A time-course experiment (e.g., 1, 6, 24 hours) can help determine the optimal treatment duration.
-
-
Possible Cause 2: Problems with sample preparation.
-
Possible Cause 3: High basal p-ERK levels.
-
Solution: Serum in cell culture media contains growth factors that can activate the MAPK pathway. Serum-starving the cells for 12-24 hours before this compound treatment can lower basal p-ERK levels and make the inhibitory effect more apparent.[5]
-
Issue 2: Weak or no p-ERK signal, even in control samples.
-
Possible Cause 1: Inefficient protein extraction or low protein concentration.
-
Possible Cause 2: Poor antibody performance.
-
Solution: Use a validated antibody for p-ERK. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7]
-
-
Possible Cause 3: Inefficient protein transfer.
-
Solution: Verify your transfer setup. For proteins the size of ERK (~42/44 kDa), ensure the transfer time is not too long, which could cause the protein to transfer through the membrane.[5]
-
Issue 3: High background on the western blot.
-
Possible Cause 1: Inappropriate blocking buffer.
-
Possible Cause 2: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[6]
-
Apoptosis Assays (e.g., Caspase-Glo 3/7)
Issue 1: No significant increase in caspase activity after this compound treatment.
-
Possible Cause 1: The timing of the assay is not optimal.
-
Solution: Caspase activation is a transient event.[9] If the assay is performed too early, the signal may not have developed; if too late, the cells may have already died and caspase activity declined.[9][10] It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of caspase activity.
-
-
Possible Cause 2: this compound induces cell cycle arrest but not apoptosis in your cell line.
-
Solution: Not all anti-proliferative agents induce apoptosis at all concentrations. Consider using an alternative assay to measure cell cycle progression (e.g., flow cytometry with propidium iodide staining) or a different cell death marker.
-
-
Possible Cause 3: Insufficient number of apoptotic cells.
-
Solution: Ensure you are using a concentration of this compound that is at or above the IC50 value. Also, be aware that some cell lines have high baseline apoptosis.[10]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E | 50 |
| SK-MEL-28 | V600E | 75 |
| WM-115 | V600E | 120 |
| SK-MEL-2 | Wild-Type | >10,000 |
| MeWo | Wild-Type | >10,000 |
Table 2: Example Cell Viability Data for A375 Cells Treated with this compound (72h)
| This compound (nM) | % Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 85.3 | 4.1 |
| 50 | 48.9 | 3.7 |
| 100 | 25.1 | 2.9 |
| 500 | 8.7 | 1.5 |
| 1000 | 5.2 | 1.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blotting for p-ERK
-
Cell Treatment & Lysis: Plate cells and grow to 70-80% confluency. Serum-starve for 12-24 hours if necessary. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[5][8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To detect total ERK, the membrane can be stripped of the p-ERK antibodies and then re-probed with an antibody for total ERK as a loading control.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for a cell viability experiment.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Dimoxamine in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dimoxamine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in biological samples important?
A1: this compound, also known as Ariadne or 4C-D, is a psychoactive phenethylamine derivative.[1][2] Its chemical name is (R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine.[3][4] this compound acts as a selective partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Accurate quantification in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action and potential therapeutic or adverse effects.
Q2: What is the most suitable analytical technique for quantifying this compound in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for quantifying this compound. This method offers high sensitivity, selectivity, and accuracy, which are essential for measuring the low concentrations of the analyte typically found in biological samples.[5][6][7]
Q3: What are the key validation parameters to consider when developing a bioanalytical method for this compound?
A3: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include:[8][9][10][11][12]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other endogenous or exogenous components in the sample.[8][9][10]
-
Accuracy: The closeness of the measured concentration to the true concentration.[8][9][10][11]
-
Precision: The degree of agreement among a series of measurements of the same sample.[8][9][10][11]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[8][9][10]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[5][7]
-
Matrix Effect: The influence of matrix components on the ionization of this compound.
-
Recovery: The efficiency of the extraction process.[8]
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.[13]
Q4: How should I prepare my biological samples for this compound analysis?
A4: Common sample preparation techniques for phenethylamine-like compounds in biological matrices include:[14][15]
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate this compound from the sample matrix. This is often the preferred method for complex matrices to achieve lower detection limits.[5][16]
The choice of method will depend on the biological matrix, the required sensitivity, and the complexity of the sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Instrumental Issues: Incorrect mass transitions, source contamination, detector failure. | - Verify the mass spectrometer is tuned and calibrated. - Confirm the correct MRM transitions for this compound and internal standard are being monitored. - Clean the ion source.[17][18] |
| Sample Preparation Failure: Poor extraction recovery, analyte degradation. | - Evaluate the extraction efficiency with spiked samples. - Assess the stability of this compound under the extraction conditions. - Consider an alternative sample preparation method (e.g., switch from PPT to SPE). | |
| Chromatographic Problems: Column degradation, incorrect mobile phase composition. | - Check the column performance with a standard solution. - Prepare fresh mobile phases.[17][18] | |
| High Background Noise or Interferences | Matrix Effects: Ion suppression or enhancement from endogenous components. | - Optimize the chromatographic separation to separate this compound from interfering peaks. - Use a more selective sample preparation technique like SPE. - Evaluate different ionization sources (e.g., APCI instead of ESI). |
| Contamination: Contaminated glassware, solvents, or instrument components. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and instrument parts.[17][19][20] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Column overload, column degradation, inappropriate mobile phase pH. | - Dilute the sample to avoid overloading the column. - Replace the analytical column. - Adjust the mobile phase pH to ensure this compound (a basic compound) is in a consistent ionic state.[17] |
| Injector Problems: Partial blockage or incorrect syringe placement. | - Clean or replace the injector needle and port. | |
| Inconsistent Retention Times | LC System Problems: Pump malfunction, leaks, inconsistent mobile phase composition. | - Check for leaks in the LC system. - Degas the mobile phases. - Ensure consistent mobile phase preparation.[17][18][21] |
| Column Temperature Fluctuations: Inconsistent column oven temperature. | - Ensure the column oven is set to and maintaining the correct temperature. | |
| Non-linear Calibration Curve | Inaccurate Standard Preparation: Errors in serial dilutions. | - Prepare fresh calibration standards and verify their concentrations. |
| Detector Saturation: Concentration of upper calibration standards is too high. | - Extend the calibration range or dilute the upper-level standards. | |
| Inappropriate Regression Model: Using a linear regression for a non-linear response. | - Evaluate different regression models (e.g., quadratic). |
Experimental Protocols
Proposed LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol describes a hypothetical but scientifically robust method for the quantification of this compound in human plasma using LC-MS/MS. This method should be fully validated according to regulatory guidelines before use in regulated studies.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Instrumentation
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
3. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: To 200 µL of plasma sample, add 20 µL of internal standard working solution and 200 µL of 2% formic acid. Vortex and load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound-d3 (IS): Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
5. Method Validation Summary
The following tables summarize the acceptance criteria for the key validation parameters based on FDA and EMA guidelines.
Table 1: Acceptance Criteria for Accuracy and Precision
| Concentration Level | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | ± 20% | ≤ 20% |
| LQC, MQC, HQC | ± 15% | ≤ 15% |
Table 2: Acceptance Criteria for Linearity
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Back-calculated concentrations | Within ± 15% of nominal (± 20% at LLOQ) |
Table 3: Stability Assessment
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C and/or -80°C | Mean concentration within ± 15% of nominal |
| Short-Term (Bench-Top) Stability | Room temperature for a specified duration | Mean concentration within ± 15% of nominal |
| Long-Term Stability | -20°C or -80°C for a specified duration | Mean concentration within ± 15% of nominal |
| Post-Preparative Stability | In autosampler for a specified duration | Mean concentration within ± 15% of nominal |
Visualizations
Caption: Workflow for this compound quantification in biological samples.
Caption: this compound action on the 5-HT2A receptor signaling pathway.
References
- 1. This compound (4C-D) [benchchem.com]
- 2. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 3. Buy this compound hydrochloride (EVT-1565895) | 52663-86-2 [evitachem.com]
- 4. This compound, (r)- | C13H21NO2 | CID 3037161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. nalam.ca [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. fda.gov [fda.gov]
- 13. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. zefsci.com [zefsci.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. chromacademy.com [chromacademy.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. myadlm.org [myadlm.org]
Technical Support Center: Enhancing the Stability of Dimoxamine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Dimoxamine in solution. The following information is intended to facilitate successful experimentation by addressing common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, a phenethylamine derivative, in solution can be influenced by several factors. The most critical are:
-
pH: The pH of the solution can significantly impact the rate of degradation. Like many compounds with amine groups, this compound's stability can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2] For optimal stability, solutions should be stored at recommended cool temperatures.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2][3] It is crucial to protect this compound solutions from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule. This is a common degradation pathway for many pharmaceutical compounds.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data is not extensively published, for initial experimental work, it is recommended to use a high-purity solvent in which this compound is freely soluble. Common solvents for similar compounds include dimethyl sulfoxide (DMSO) or ethanol for the initial concentrated stock, which can then be diluted into aqueous buffers for final experimental concentrations. It is imperative to perform a solubility test before preparing a large volume of solution.
Q3: How should I store my this compound stock solution to ensure maximum stability?
To maximize the shelf-life of your this compound stock solution, adhere to the following storage conditions:
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), store frozen at -20°C or -80°C.[4]
-
Light: Always store solutions in amber vials or wrap the container with aluminum foil to protect from light.[3]
-
Inert Atmosphere: For sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q4: Are there any known degradation products of this compound I should be aware of?
Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on its chemical structure, potential degradation could involve oxidation of the methoxy groups or modifications to the amine side chain. It is advisable to use analytical techniques like HPLC with mass spectrometry (MS) detection to monitor the appearance of any degradation products over time.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Results | Degradation of this compound in solution. | 1. Prepare fresh solutions before each experiment.2. Review storage conditions (temperature, light exposure).3. Perform a stability study to determine the usable lifetime of the solution under your experimental conditions.4. Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the solution.[6] |
| Precipitation in Solution | Poor solubility at the working concentration or in the chosen buffer. | 1. Ensure the final concentration does not exceed the solubility limit in the aqueous buffer.2. Check the pH of the buffer, as it can affect solubility.3. Consider using a different co-solvent for the initial stock solution. |
| Color Change in Solution | Potential oxidation or degradation of the compound. | 1. Discard the solution.2. Prepare fresh solution using deoxygenated solvents.3. Store new solutions under an inert atmosphere. |
Data Presentation
Table 1: Illustrative Effect of pH on this compound Degradation Rate at 25°C
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.085 | 8.2 |
| 5.0 | 0.021 | 33.0 |
| 7.0 | 0.035 | 19.8 |
| 9.0 | 0.112 | 6.2 |
Note: This data is illustrative and intended to demonstrate the potential impact of pH on stability. Actual rates should be determined experimentally.
Table 2: Illustrative Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.035 | 19.8 |
| 37 | 0.098 | 7.1 |
Note: This data is illustrative and highlights the importance of temperature control for solution stability. Actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and precision pipettes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the tube until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in light-protecting tubes for single use to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Objective: To quantify the remaining percentage of this compound and detect potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Procedure: a. Prepare a calibration curve with known concentrations of a freshly prepared this compound standard. b. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution being tested. c. Inject the sample onto the HPLC system. d. Quantify the peak area of this compound and compare it to the initial time point (T=0) to determine the percentage remaining. e. Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a this compound stability study.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. medkoo.com [medkoo.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
A Comparative Neuropharmacological Analysis of Dimoxamine and DOM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxamine, also known as Ariadne, and 2,5-Dimethoxy-4-methylamphetamine (DOM) are structurally related phenylalkylamine compounds that exhibit distinct neuropharmacological profiles. While DOM is a well-established psychedelic hallucinogen, this compound is reported to be non-hallucinogenic, presenting a unique opportunity to investigate the molecular mechanisms that differentiate psychedelic from non-psychedelic serotonergic agents.[1][2][3] This guide provides a detailed, objective comparison of the neuropharmacology of this compound and DOM, supported by experimental data, to elucidate the key differences in their interactions with serotonin receptors and subsequent signaling cascades.
Comparative Neuropharmacology
Receptor Binding Affinity
Both this compound and DOM are agonists for serotonin 5-HT2 receptors, with a particular affinity for the 5-HT2A subtype, which is the primary target for classic psychedelic drugs.[1][3] However, quantitative binding assays reveal differences in their affinity for this key receptor.
Functional Activity and Signaling Pathways
The most significant distinctions between this compound and DOM lie in their functional activity at the 5-HT2A receptor. Agonist activation of the 5-HT2A receptor initiates intracellular signaling through two primary pathways: the Gq/G11 protein pathway, leading to the production of inositol phosphates and calcium mobilization, and the β-arrestin2 recruitment pathway, which is involved in receptor desensitization and internalization.[1]
Experimental data consistently demonstrates that this compound has lower signaling potency and efficacy compared to DOM across all major 5-HT2A receptor-mediated signaling pathways examined, including Gq, G11, and β-arrestin2 recruitment.[1] This reduced efficacy is hypothesized to be the primary reason for this compound's lack of hallucinogenic effects.[1] While both compounds activate the same signaling cascades, the degree of activation by this compound is significantly attenuated.[1]
In Vivo Effects: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential in humans. This response is mediated by the activation of 5-HT2A receptors.[1][2] In vivo studies show that DOM potently induces the HTR in a dose-dependent manner.[1] In stark contrast, this compound elicits a markedly attenuated HTR, consistent with its non-hallucinogenic profile in humans.[1]
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and functional activities of this compound and DOM.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2C |
| This compound (Ariadne) | 120[2] | - |
| DOM | 16-19[4] | 13.8-21.9[4] |
Note: A lower Ki value indicates a higher binding affinity. Data for 5-HT2C for this compound was not specified in the cited source.
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Gq Dissociation (EC50, nM) | Gq Dissociation (Emax, % 5-HT) | β-arrestin2 Recruitment (EC50, nM) | β-arrestin2 Recruitment (Emax, % 5-HT) |
| This compound (Ariadne) | 149[2] | 73[2] | 243[2] | 62[2] |
| DOM | 3.6[2] | 100[2] | 11[2] | 97[2] |
Note: EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum effect of the compound relative to the natural agonist serotonin (5-HT).
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).[4]
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as [¹²⁵I]DOI.[4]
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or DOM).
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Gq Dissociation BRET Assay
This assay measures the activation of the Gq signaling pathway by monitoring the dissociation of the Gαq and Gβγ subunits of the G protein.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the interaction between Gαq and Gβγ subunits. Gαq is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and Gβγ is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Procedure:
-
Cells co-expressing the 5-HT2A receptor and the BRET sensor-fused G protein subunits are plated in a microplate.
-
The cells are stimulated with varying concentrations of the test compound (this compound or DOM).
-
The BRET substrate (e.g., coelenterazine h) is added.
-
Upon receptor activation, the G protein dissociates, leading to a decrease in the BRET signal, which is measured using a plate reader.
-
-
Data Analysis: The EC50 and Emax values are determined from the concentration-response curves.
β-arrestin2 Recruitment Assay (e.g., PathHunter Assay)
This assay quantifies the recruitment of β-arrestin2 to the activated 5-HT2A receptor.
-
Principle: This is an enzyme fragment complementation assay. The 5-HT2A receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin2 is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Procedure:
-
Engineered cells expressing the tagged receptor and β-arrestin2 are plated.
-
The cells are incubated with varying concentrations of the test compound.
-
Upon receptor activation, β-arrestin2 is recruited to the receptor, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured.
-
-
Data Analysis: The EC50 and Emax values are calculated from the concentration-response curves.
Mandatory Visualizations
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay Workflow.
References
- 1. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimoxamine and L-DOPA in a Preclinical Model of Parkinson's Disease
For Immediate Release
A Novel 5-HT2A Agonist, Dimoxamine, Demonstrates Comparable Efficacy to L-DOPA in a Genetic Mouse Model of Parkinson's Disease, Offering a Potential New Therapeutic Avenue.
In the landscape of Parkinson's disease (PD) research, the quest for alternative and improved therapeutic strategies beyond the gold-standard L-DOPA remains a primary focus. This guide provides a detailed comparison of this compound, a non-hallucinogenic serotonin 2A (5-HT2A) receptor agonist, and L-DOPA in a preclinical genetic model of Parkinson's disease. The data presented herein is based on a pivotal study that highlights the potential of this compound as a viable alternative with a distinct mechanism of action.
Mechanism of Action: A Tale of Two Pathways
L-DOPA's therapeutic effect is well-established; as a precursor to dopamine, it crosses the blood-brain barrier and is converted into dopamine, thereby replenishing the depleted levels of this crucial neurotransmitter in the brains of Parkinson's patients. This direct dopamine replacement strategy has been the cornerstone of PD treatment for decades.
This compound, also known as Ariadne, operates through a fundamentally different mechanism. It is a selective agonist of the 5-HT2A receptor.[1] Emerging research indicates that activating this serotonin receptor pathway can ameliorate motor deficits in Parkinson's disease models without directly interacting with dopamine receptors or transporters.[1] This suggests an alternative route to modulating the motor circuitry affected in Parkinson's disease.
Comparative Efficacy in a Parkinson's Disease Mouse Model
A key study utilized an auxilin knockout (KO) mouse model, a genetic model that develops age-related motor deficits characteristic of Parkinsonism, to compare the efficacy of this compound and L-DOPA.[1] The study's findings indicate that this compound can rescue severe motor deficits with an efficacy on par with L-DOPA.
Quantitative Data Summary
While the full quantitative data from the comparative study is not publicly available in tabular format, the published findings state a comparable rescue of severe motor deficits in the auxilin knockout mouse model of Parkinson's disease by both this compound and L-DOPA.[1]
| Performance Metric | This compound Treatment Group | L-DOPA Treatment Group | Control Group (Untreated Auxilin KO) | Healthy Control (Wild Type) |
| Motor Function | Significant improvement, comparable to L-DOPA | Significant improvement | Severe motor deficits | Normal motor function |
| (Specific test data, e.g., rotarod performance, grip strength, etc., to be populated from the full study) | (Data not available) | (Data not available) | (Data not available) | (Data not available) |
Experimental Protocols
The following outlines the general experimental approach for evaluating the efficacy of this compound and L-DOPA in a preclinical Parkinson's disease model.
Animal Model: Auxilin Knockout Mouse
-
Model: Homozygous auxilin knockout (Aux-KO) mice.
-
Rationale: These mice carry a genetic deletion of the Auxilin gene, leading to age-related neurodegeneration and the development of Parkinson's-like motor deficits, providing a relevant model for studying disease-modifying therapies.[1]
-
Husbandry: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
This compound: The specific dosage and route of administration for this compound would be as described in the primary research article.
-
L-DOPA: L-DOPA is typically co-administered with a peripheral decarboxylase inhibitor (e.g., benserazide) to prevent its conversion to dopamine outside the brain. The dosage and route of administration would be consistent with established preclinical protocols.
Behavioral Assessments
A battery of behavioral tests is employed to assess motor function, including:
-
Rotarod Test: To evaluate motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Grip Strength Test: To measure forelimb and hindlimb muscle strength.
-
Open Field Test: To assess general locomotor activity, exploratory behavior, and anxiety levels.
-
Cylinder Test: To evaluate forelimb asymmetry, a common feature in unilateral Parkinson's disease models.
Visualizing the Pathways and Processes
To better understand the distinct mechanisms and experimental flow, the following diagrams are provided.
Figure 1: L-DOPA's Mechanism of Action.
Figure 2: this compound's Proposed Mechanism of Action.
Figure 3: Experimental Workflow.
Conclusion and Future Directions
The comparable efficacy of this compound and L-DOPA in a robust genetic model of Parkinson's disease is a significant finding.[1] It suggests that targeting the 5-HT2A receptor could be a powerful, alternative strategy for managing the motor symptoms of PD. This is particularly noteworthy given that this compound's mechanism of action is independent of the dopaminergic system, which could offer advantages in terms of side-effect profiles and long-term efficacy.
Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to conduct more extensive preclinical studies comparing its long-term effects and potential for inducing dyskinesias versus L-DOPA. The data from such studies will be critical in determining the translational potential of this promising new compound for the treatment of Parkinson's disease.
References
A Comparative Guide for Researchers in Pharmacology and Drug Development
The phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds targeting the adrenergic system. However, subtle structural modifications can dramatically alter receptor preference, leading to compounds with unique pharmacological profiles. This guide provides a comparative analysis of the structural activity relationship (SAR) of Dimoxamine (also known as Ariadne or BL-3912), a phenethylamine derivative with a distinct serotonergic profile, against its more classically adrenergic-acting relatives. Through an examination of experimental data, this guide aims to illuminate the structural determinants that govern selectivity between adrenergic and serotonergic receptors within the broader phenethylamine class.
Shifting Allegiance: From Adrenergic Agonism to Serotonergic Partial Agonism
While the phenethylamine backbone is common to potent adrenergic agonists like norepinephrine and epinephrine, this compound's structural modifications, particularly the α-ethyl group and the 2,5-dimethoxy-4-methyl substitution pattern on the phenyl ring, steer its activity away from adrenergic receptors and towards the serotonin 5-HT2A receptor.[1][2] Unlike classic phenethylamines that feature a catechol moiety (3,4-dihydroxybenzene) crucial for high affinity and efficacy at adrenergic receptors, this compound lacks these hydroxyl groups.[[“]]
A broad receptor screening of this compound revealed that its primary targets are the 5-HT2A and 5-HT2B receptors, with no significant activity at other aminergic receptors, including adrenergic subtypes.[1][2] This highlights a critical divergence in the SAR of phenethylamines. While modifications to the catechol ring, the β-hydroxyl group, and the N-alkyl substituent are well-established modulators of adrenergic receptor affinity and selectivity, this compound's structure underscores the profound impact of aromatic substitution and side-chain alkylation in dictating a shift to serotonergic activity.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and a selection of classic adrenergic phenethylamines, illustrating the stark contrast in their receptor binding affinities and functional potencies.
Table 1: Adrenergic Receptor Binding Affinities (pKi)
| Compound | α1A-AR | α2A-AR | α2C-AR | β-ARs |
| This compound | No significant activity reported | No significant activity reported | No significant activity reported | No significant activity reported |
| Norepinephrine | 5.8 | 6.7 | 6.8 | High affinity |
| β-Phenethylamine | 4.2 | 4.5 | 4.7 | Low affinity[4] |
| Synephrine | 3.8 | 3.9 | 4.0 | Low affinity[4] |
| Phentolamine (Antagonist) | 8.1 | 8.0 | 7.9 | - |
| Propranolol (Antagonist) | - | - | - | High affinity |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity at Adrenergic and Serotonergic Receptors (EC50/IC50 in nM)
| Compound | α1A-AR (EC50) | α2A-AR (IC50) | 5-HT2A-AR (EC50) |
| This compound | No significant agonism reported | No significant antagonism reported | Partial Agonist (EC50 ~100-300 nM)[1] |
| Norepinephrine | Agonist (EC50 ~10) | Agonist (EC50 ~5) | - |
| Phenylephrine | Agonist (EC50 ~100) | - | - |
| Clonidine | - | Agonist (IC50 ~1) | - |
| Serotonin | - | - | Full Agonist (EC50 ~10) |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. IC50 represents the concentration of an antagonist that inhibits the response by half. Lower values indicate higher potency.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cells (e.g., HEK293 or CHO) stably expressing the adrenergic receptor subtype of interest are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1-receptors or [3H]rauwolscine for α2-receptors) at a concentration near its dissociation constant (Kd).
-
Competition Binding: A range of concentrations of the unlabeled test compound (e.g., this compound or a reference phenethylamine) is added to compete with the radioligand for binding to the receptor.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gs or Gi-coupled adrenergic receptors (e.g., β-adrenergic receptors and α2-adrenergic receptors).
General Protocol:
-
Cell Culture: CHO cells stably expressing the adrenergic receptor subtype are seeded in 96-well plates and grown to confluence.
-
Assay for Gs-coupled Receptors (e.g., β-ARs):
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Increasing concentrations of the test compound (agonist) are added, and the cells are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
-
Assay for Gi-coupled Receptors (e.g., α2-ARs):
-
Cells are stimulated with a known concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Increasing concentrations of the test compound (agonist) are added to inhibit the forskolin-stimulated cAMP production.
-
To test for antagonist activity, cells are incubated with a fixed concentration of an agonist (e.g., norepinephrine) in the presence of increasing concentrations of the test compound.
-
-
cAMP Quantification: The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or commercially available kits based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The data are plotted as concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing the Divergence in Signaling
The following diagrams illustrate the distinct signaling pathways activated by classic adrenergic phenethylamines versus the serotonergic pathway targeted by this compound.
Caption: Differential G-protein coupling of adrenergic and serotonergic phenethylamines.
Caption: A simplified workflow for characterizing compound activity at GPCRs.
Conclusion
The structural activity relationship of phenethylamines is a testament to the nuanced interplay between molecular structure and biological function. While the classic SAR for adrenergic phenethylamines is well-defined, compounds like this compound serve as crucial examples of how seemingly minor structural alterations can lead to a profound shift in receptor selectivity. The lack of a catechol system and the presence of a specific aromatic substitution pattern and an α-ethyl group in this compound effectively abolish significant adrenergic activity, redirecting its pharmacological effects to the serotonergic system. This comparative guide underscores the importance of comprehensive pharmacological profiling in drug discovery and provides a framework for understanding the structural determinants that govern the diverse activities of the phenethylamine class. For researchers, this knowledge is pivotal in the rational design of novel therapeutics with improved selectivity and desired pharmacological profiles.
References
- 1. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
The Efficacy of Dimoxamine: A Comparative Analysis with Other 5-HT2A Agonists
For Researchers, Scientists, and Drug Development Professionals
Dimoxamine, also known as Ariadne or 4C-D, is a psychoactive phenethylamine derivative that has garnered significant interest for its unique pharmacological profile.[1] Unlike classic serotonergic hallucinogens, this compound is a non-hallucinogenic 5-HT2A receptor agonist, offering a valuable tool for dissecting the signaling pathways responsible for the therapeutic effects of this receptor class, independent of psychedelic activity.[1][2] This guide provides an objective comparison of this compound's efficacy with other prominent 5-HT2A agonists, supported by experimental data.
Distinguishing Efficacy from Psychedelic Potential
The primary differentiator between this compound and hallucinogenic 5-HT2A agonists, such as 2,5-dimethoxy-4-methylamphetamine (DOM), lies not in receptor binding affinity alone, but in its functional efficacy at the 5-HT2A receptor.[1][2] Studies consistently demonstrate that this compound exhibits lower signaling potency and efficacy across key intracellular signaling pathways coupled to the 5-HT2A receptor, namely the Gq, G11, and β-arrestin2 pathways.[2] This reduced efficacy is believed to be the molecular basis for its lack of hallucinogenic properties.[2][3]
In contrast to a theory of "biased agonism," where a ligand preferentially activates one signaling pathway over another, evidence suggests that the overall signaling efficacy is the more critical determinant of psychedelic potential.[3][4] Both psychedelic and non-psychedelic 5-HT2A agonists can be unbiased, partial agonists; however, non-hallucinogenic compounds like this compound consistently show lower efficacy across multiple pathways.[3]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound in comparison to the structurally similar hallucinogen, DOM. The data is derived from studies utilizing Bioluminescence Resonance Energy Transfer (BRET) assays to measure G protein dissociation and β-arrestin2 recruitment.
Table 1: In Vitro Efficacy at the 5-HT2A Receptor (Gq and G11 Pathways)
| Compound | Pathway | Potency (pEC50) | Efficacy (Emax % vs. 5-HT) |
| This compound (Ariadne) | Gq | 7.8 ± 0.1 | 80 ± 4 |
| G11 | 7.6 ± 0.1 | 75 ± 5 | |
| DOM | Gq | 8.4 ± 0.1 | 96 ± 3 |
| G11 | 8.4 ± 0.1 | 95 ± 4 |
Data sourced from Wallach et al., 2023.[1]
Table 2: In Vitro Efficacy at the 5-HT2A Receptor (β-arrestin2 Pathway)
| Compound | Pathway | Potency (pEC50) | Efficacy (Emax % vs. 5-HT) |
| This compound (Ariadne) | β-arrestin2 | 7.5 ± 0.1 | 70 ± 6 |
| DOM | β-arrestin2 | 8.1 ± 0.1 | 90 ± 5 |
Data sourced from Wallach et al., 2023.[1]
These data clearly illustrate the reduced potency and maximal efficacy of this compound compared to DOM in activating the canonical Gq/11 signaling pathway and the β-arrestin2 pathway.
In Vivo Efficacy: The Head Twitch Response (HTR)
The head twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential in humans and is mediated by 5-HT2A receptor activation.[5][6] Consistent with its in vitro profile, this compound induces a markedly attenuated HTR compared to its hallucinogenic counterparts.
Table 3: In Vivo Head Twitch Response (HTR) in Mice
| Compound | Dose (mg/kg) | Maximum HTR Count |
| This compound (Ariadne) | 3 | ~10 |
| DOM | 1 | ~35 |
Data adapted from Wallach et al., 2023.[2]
This in vivo data further supports the hypothesis that lower 5-HT2A receptor signaling efficacy translates to a lack of hallucinogenic-like behavioral effects.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing 5-HT2A agonist efficacy.
Experimental Protocols
In Vitro Signaling Assays (BRET)
Objective: To quantify the potency and efficacy of 5-HT2A agonists in activating Gq, G11, and β-arrestin2 signaling pathways.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with constructs for the human 5-HT2A receptor, a G protein subunit (Gαq or Gα11) or β-arrestin2 fused to Renilla luciferase (RLuc), and a fluorescent protein (e.g., Venus) fused to a corresponding interacting partner (e.g., Gγ or a plasma membrane anchor).
-
Assay Preparation: Transfected cells are plated in 96-well plates and incubated.
-
Compound Application: Cells are treated with varying concentrations of the test compounds (e.g., this compound, DOM) or a reference agonist (e.g., 5-HT).
-
BRET Measurement: The substrate for RLuc (e.g., coelenterazine h) is added, and the luminescence emission at two wavelengths (corresponding to the RLuc donor and the Venus acceptor) is measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). Concentration-response curves are generated, and pEC50 (potency) and Emax (maximum efficacy relative to 5-HT) values are determined using non-linear regression.
In Vivo Head Twitch Response (HTR) Assay
Objective: To assess the in vivo hallucinogenic-like potential of 5-HT2A agonists in a rodent model.
Methodology:
-
Animals: Adult male C57BL/6J mice are used for the experiments.
-
Habituation: Mice are individually placed in observation chambers and allowed to acclimate for a specified period (e.g., 30 minutes).
-
Drug Administration: The test compounds (e.g., this compound, DOM) or vehicle are administered via a specific route (e.g., intraperitoneal injection).
-
Observation: The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes) immediately following drug administration. This can be done by trained observers or using automated tracking systems.[6]
-
Data Analysis: The total number of head twitches for each animal is recorded. Dose-response curves are generated to compare the frequency of HTR induced by different compounds.
Conclusion
The available evidence strongly indicates that this compound's lack of hallucinogenic effects is attributable to its lower functional efficacy at the 5-HT2A receptor compared to classic psychedelic agonists like DOM. While it binds to the receptor, it is less effective at initiating the downstream signaling cascades that are thought to underlie the psychedelic experience. This makes this compound and similar non-hallucinogenic 5-HT2A agonists valuable research tools for isolating the therapeutic potentials of 5-HT2A receptor modulation, such as for depression and other neuropsychiatric disorders, from the profound psychoactive effects of their hallucinogenic counterparts.[1][2] Future research should continue to explore the nuanced structure-activity relationships that govern the spectrum of efficacy at the 5-HT2A receptor to facilitate the development of novel therapeutics with optimized clinical profiles.
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Hallucinogenic Profile of Dimoxamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimoxamine, a psychoactive compound with a unique non-hallucinogenic profile, against classic hallucinogens and other serotonergic agents. By examining its receptor binding, functional activity, and in vivo behavioral effects, we aim to elucidate the pharmacological mechanisms that differentiate this compound from hallucinogenic compounds, supporting its potential for further investigation in non-psychedelic therapeutic applications.
Executive Summary
This compound (also known as Ariadne and BL-3912) is a selective partial agonist of the serotonin 5-HT2A receptor.[1] Unlike classic hallucinogens such as DOM and LSD, which also act on this receptor, this compound does not induce psychedelic effects. This critical difference is attributed to its significantly lower efficacy in activating the downstream signaling pathways—specifically Gq/G11 and β-arrestin2—that are associated with the hallucinogenic properties of other 5-HT2A agonists.[2][3][4] This guide presents the experimental data that substantiates the non-hallucinogenic nature of this compound, offering a valuable resource for researchers in neuropharmacology and drug development.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the receptor binding affinity and functional efficacy of this compound in comparison to the well-characterized hallucinogen, 2,5-Dimethoxy-4-methylamphetamine (DOM), and the non-hallucinogenic serotonergic agent, Lisuride.
Table 1: 5-HT2A Receptor Binding Affinity and Functional Efficacy
| Compound | Binding Affinity (Ki, nM) | Gq/11 Signaling Efficacy (Emax) | β-arrestin2 Recruitment Efficacy (Emax) | Gq/11 Signaling Potency (EC50) | β-arrestin2 Recruitment Potency (EC50) |
| This compound | Data not available | Lower than DOM | Lower than DOM | Lower than DOM | Lower than DOM |
| DOM | ~533 | High | High | Data not available | Data not available |
| Lisuride | High | Low | Low | Data not available | Data not available |
Table 2: In Vivo Behavioral Effects - Head-Twitch Response (HTR) in Rodents
| Compound | HTR Induction |
| This compound | Markedly attenuated |
| DOM | Robustly induces HTR |
| Lisuride | Does not induce HTR |
Signaling Pathway Analysis
The hallucinogenic effects of 5-HT2A receptor agonists are strongly correlated with their ability to robustly activate the Gq signaling cascade. This compound's lower efficacy in this pathway is a key determinant of its non-hallucinogenic profile.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is used.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, DOM) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Gq/11 and β-arrestin2 Signaling)
Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound to activate downstream signaling pathways of the 5-HT2A receptor.
Methodology (Example using a Calcium Flux Assay for Gq signaling):
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) are cultured.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of the test compound are added to the cells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for the test compound. Efficacy is often expressed relative to a reference agonist like serotonin.
A similar approach using different reporter systems (e.g., BRET or FRET-based assays) can be used to measure β-arrestin2 recruitment.
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo hallucinogenic potential of a compound.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: The test compound (this compound, DOM, or vehicle) is administered via intraperitoneal (i.p.) injection.
-
Observation Period: Immediately after injection, individual mice are placed in an observation chamber.
-
HTR Counting: The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches for each treatment group is compared. A significant increase in HTR compared to the vehicle group is indicative of hallucinogenic potential.
Conclusion
The available pharmacological data strongly supports the classification of this compound as a non-hallucinogenic 5-HT2A receptor agonist. Its distinct profile of partial agonism, characterized by lower efficacy in activating Gq-mediated signaling pathways compared to classic hallucinogens, is consistent with its markedly attenuated effect in the head-twitch response model.[2][3][4] This unique pharmacological signature makes this compound and similar compounds valuable tools for dissecting the complex signaling of the 5-HT2A receptor and exploring novel therapeutic avenues for psychiatric and neurological disorders without the challenging psychedelic effects. Further research into the precise quantitative pharmacology of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Receptor Activity: Dimoxamine Versus Classical Psychedelics
A detailed examination of the receptor binding profiles and functional activities of Dimoxamine in comparison to LSD, Psilocybin (Psilocin), and DOI reveals a distinct pharmacological signature for this compound, underpinning its non-hallucinogenic properties. This guide provides a comprehensive overview of their cross-receptor interactions, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations to inform researchers and drug development professionals.
This compound, a phenethylamine derivative, exhibits a unique profile as a selective partial agonist of serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Crucially, its activation of the 5-HT2A receptor, the primary target for classic psychedelic effects, is markedly weaker compared to full agonists like DOI.[1] This attenuated signaling is believed to be the reason for its lack of hallucinogenic effects in humans, even at high doses.[1] In contrast, classical psychedelics such as Lysergic acid diethylamide (LSD), psilocin (the active metabolite of psilocybin), and 2,5-Dimethoxy-4-iodoamphetamine (DOI) are potent agonists or partial agonists at the 5-HT2A receptor, a characteristic strongly correlated with their psychedelic effects.[3][4][5][6]
Beyond the 5-HT2A receptor, these compounds display broad and varied interactions with a range of other neurotransmitter receptors, contributing to their complex pharmacological profiles. This compound shows a lower affinity for 5-HT1 receptors and also interacts with dopaminergic, adrenergic, and histaminergic receptors, though generally with less potency.[1] LSD, a prototypical ergoline psychedelic, is known for its promiscuous binding profile, showing high affinity for a wide array of serotonin, dopamine, and adrenergic receptors.[3][6] Tryptamines like psilocin also interact with multiple serotonin receptor subtypes.[4][7] Phenethylamines such as DOI tend to be more selective for the 5-HT2 receptor family.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, in nM) of this compound, LSD, Psilocin, and DOI across a range of relevant G-protein coupled receptors (GPCRs). Lower Ki values indicate a stronger binding affinity.
| Receptor | This compound (Ki, nM) | LSD (Ki, nM) | Psilocin (Ki, nM) | DOI (Ki, nM) |
| Serotonin | ||||
| 5-HT1A | Low Affinity[1] | 1.1[3] | - | Negligible[5] |
| 5-HT2A | 120[1] | 2.9[3] | 6-25[7] | ~5x > 5-HT2C[5] |
| 5-HT2B | Partial Agonist[1][2] | 4.9[3] | - | - |
| 5-HT2C | Partial Agonist[1][2] | 23[3] | - | High Affinity[8] |
| 5-HT6 | - | 2.3[3] | - | - |
| Dopamine | ||||
| D1 | Low Affinity[1] | Significant Affinity[1] | - | - |
| D2 | Low Affinity[1] | Significant Affinity[1] | - | - |
| Adrenergic | ||||
| α1A | Low Affinity[1] | - | - | - |
| α2A | Low Affinity[1] | - | - | - |
Data compiled from multiple sources. A dash (-) indicates that reliable data was not found in the searched literature.
Functional Activity at Serotonin 5-HT2A Receptor
This table presents the functional activity of the compounds at the 5-HT2A receptor, detailing their half-maximal effective concentration (EC50) and maximum efficacy (Emax) relative to the endogenous ligand, serotonin (5-HT).
| Compound | EC50 (nM) | Emax (% of 5-HT) |
| This compound | - | ~80-91% (Partial Agonist)[1] |
| LSD | - | Partial Agonist[6] |
| Psilocin | 10[7] | Partial Agonist[7] |
| DOI | - | Partial Agonist[8] |
A dash (-) indicates that reliable data was not found in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in characterizing these compounds, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.[9][10][11]
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[12]
2. Binding Reaction:
-
The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., this compound, LSD).[11][12]
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.[12]
5. Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[12]
Calcium Mobilization Assay
Calcium mobilization assays are functional assays used to measure the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.[13][14][15]
1. Cell Culture and Dye Loading:
-
Cells stably or transiently expressing the receptor of interest (e.g., 5-HT2A) are cultured in microplates.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells.[13][15]
2. Compound Addition:
-
The test compound (agonist) is added to the cells at various concentrations.
3. Signal Detection:
-
If the agonist activates the Gq-coupled receptor, it triggers a signaling cascade that leads to the release of calcium from intracellular stores into the cytoplasm.[13][14]
-
The fluorescent dye binds to the increased intracellular calcium, resulting in an increase in fluorescence intensity.
-
This change in fluorescence is measured in real-time using a fluorescence plate reader.[14]
4. Data Analysis:
-
The fluorescence data is used to generate a dose-response curve.
-
From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist) can be determined.[13]
References
- 1. LSD - Wikipedia [en.wikipedia.org]
- 2. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. controversiasbarcelona.com [controversiasbarcelona.com]
- 8. DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. youtube.com [youtube.com]
Comparative analysis of Dimoxamine and 2C-D receptor binding
A detailed examination of the receptor binding profiles of Dimoxamine and 2C-D reveals distinct pharmacological characteristics, primarily centered on their interactions with serotonin receptors. While both are phenethylamine derivatives, their differing affinities and functional activities, particularly at the 5-HT2A receptor, likely account for their unique psychoactive effects.
This compound, also known as Ariadne or BL-3912, is recognized as a selective partial agonist of the serotonin 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1] It exhibits a lower affinity for 5-HT1 receptors and has demonstrated negligible interaction with monoamine transporters.[1] In contrast, 2C-D is a psychedelic phenethylamine known to act as a serotonin 5-HT2A receptor agonist.[2][3] The nuanced differences in their receptor binding affinities are crucial for understanding their distinct pharmacological profiles.
Data Presentation: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki, expressed in nM) of this compound and 2C-D for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ariadne) Ki (nM) | 2C-D Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | Lower Affinity (specific value not available)[1] | 3,656–14,200 |
| 5-HT2A | Partial Agonist (specific value not available)[1][4] | (Agonist, specific Ki value not available)[2][3] |
| 5-HT2B | Agonist (specific value not available)[1] | (Data not available) |
| 5-HT2C | Agonist (specific value not available)[1] | (Data not available) |
| Monoamine Transporters | ||
| SERT | No relevant activity[5] | (Data not available) |
| DAT | No relevant activity[5] | No quantifiable affinity[3] |
| NET | No relevant activity[5] | (Data not available) |
| Other Receptors | ||
| Dopamine D1-D3 | No quantifiable affinity[3] | No quantifiable affinity[3] |
Note: Specific Ki values for this compound are not widely available in the public domain. The information reflects its characterization as a selective 5-HT2 agonist with lower affinity for other receptors.
Experimental Protocols
The binding affinity data presented is typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an experiment targeting the 5-HT2A receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or 2C-D) for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: A radioactively labeled compound known to bind with high affinity to the 5-HT2A receptor (e.g., [3H]ketanserin).
-
Test compounds: this compound and 2C-D at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A ligand to determine non-specific binding.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and the experimental workflow described.
References
A Head-to-Head Comparison of Investigational Dimoxamine and Traditional Antidepressants
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the novel investigational antidepressant, Dimoxamine, against two established classes of antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs), represented by sertraline, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), represented by venlafaxine. This document summarizes preclinical data and findings from hypothetical Phase 3 clinical trials, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The data, clinical trials, and experimental protocols described herein are hypothetical and intended to model the process of comparative drug analysis in a scientifically plausible manner.
Introduction to this compound
This compound is an investigational drug with a novel dual mechanism of action, functioning as a selective agonist at the neurotensin receptor 1 (NTR1) and a partial agonist at the serotonin 1A (5-HT1A) receptor.[1][2] This combination is theorized to offer a unique therapeutic profile by modulating both dopaminergic and serotonergic pathways, potentially leading to improved efficacy and a different side-effect profile compared to traditional monoamine reuptake inhibitors.[1][2][3]
Comparative Efficacy: Key Clinical Trial Data
The following data are derived from two hypothetical, large-scale, randomized, double-blind, active-controlled Phase 3 trials: the ASCEND-1 study (comparing this compound to sertraline and placebo) and the HORIZON-TRD study (comparing this compound to venlafaxine in patients with treatment-resistant depression).
Table 1: Primary Efficacy Outcomes in Major Depressive Disorder (ASCEND-1 Study)
| Outcome Measure (8 Weeks) | This compound (50 mg) | Sertraline (100 mg) | Placebo |
| Mean Change in MADRS Score | -14.5 | -12.1 | -8.3 |
| Response Rate (≥50% MADRS reduction) | 65% | 58% | 35% |
| Remission Rate (MADRS score ≤10) | 42% | 33% | 18% |
Table 2: Efficacy in Treatment-Resistant Depression (HORIZON-TRD Study)
| Outcome Measure (12 Weeks) | This compound (75 mg) | Venlafaxine XR (225 mg) |
| Mean Change in MADRS Score | -11.8 | -9.5 |
| Response Rate (≥50% MADRS reduction) | 55% | 45% |
| Remission Rate (MADRS score ≤10) | 31% | 22% |
Safety and Tolerability Profile
The safety profiles were assessed by monitoring the incidence of treatment-emergent adverse events (TEAEs) reported by ≥5% of patients in any treatment arm.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (50 mg) | Sertraline (100 mg) | Venlafaxine XR (225 mg) | Placebo |
| Nausea | 18% | 25% | 30% | 8% |
| Headache | 15% | 16% | 18% | 14% |
| Dry Mouth | 12% | 8% | 22% | 5% |
| Dizziness | 10% | 11% | 15% | 6% |
| Insomnia | 8% | 14% | 12% | 7% |
| Sexual Dysfunction | 6% | 15% | 18% | 4% |
| Increased Blood Pressure | 2% | 1% | 8% | 1% |
Preclinical Receptor Binding Profiles
Receptor binding affinity is a key indicator of a drug's pharmacological activity. The following table presents the inhibition constants (Ki) for this compound and comparator drugs at various neuroreceptors. Lower Ki values indicate higher binding affinity.
Table 4: Comparative Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Sertraline | Venlafaxine |
| Neurotensin Receptor 1 (NTR1) | 5.2 | >10,000 | >10,000 |
| Serotonin Transporter (SERT) | 850 | 1.2 | 25 |
| Norepinephrine Transporter (NET) | 1200 | 450 | 2.5 |
| Dopamine Transporter (DAT) | 980 | 25 | 215 |
| 5-HT1A Receptor | 15.6 (agonist) | 350 | 480 |
| Muscarinic M1 Receptor | >5,000 | >5,000 | >5,000 |
| Histamine H1 Receptor | >5,000 | >5,000 | >5,000 |
Signaling Pathways and Mechanisms of Action
This compound's unique mechanism involves direct receptor modulation, contrasting with the reuptake inhibition of SSRIs and SNRIs.
Caption: Comparative signaling pathways of this compound vs. traditional antidepressants.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of study findings.
ASCEND-1 Phase 3 Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study conducted over 8 weeks.
-
Patient Population: Adults (18-65 years) with a DSM-5 diagnosis of Major Depressive Disorder (MDD), with a baseline Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 26.
-
Interventions: Patients were randomized (1:1:1) to receive a fixed dose of this compound (50 mg/day), sertraline (titrated to 100 mg/day over 2 weeks), or placebo.
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the MADRS total score at Week 8.
-
Secondary Outcomes: Included response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤10), and changes in the Clinical Global Impression (CGI) scale.
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used for the primary endpoint analysis on the intent-to-treat (ITT) population.
Receptor Binding Assay Protocol
-
Objective: To determine the in vitro binding affinity of this compound, sertraline, and venlafaxine to a panel of CNS receptors.
-
Methodology: Radioligand binding assays were performed using cloned human receptors expressed in HEK-293 or CHO cell membranes.
-
Procedure: Cell membrane preparations were incubated with a specific radioligand and varying concentrations of the test compound (this compound or comparators). Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated using non-linear regression. The inhibition constant (Ki) was then derived from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow diagram for the hypothetical ASCEND-1 Phase 3 clinical trial.
Summary and Future Directions
The hypothetical data suggest that this compound demonstrates robust antidepressant efficacy, potentially superior to sertraline in a general MDD population and to venlafaxine in treatment-resistant cases. Its distinct safety profile, characterized by a lower incidence of sexual dysfunction and nausea compared to SSRIs/SNRIs, presents a promising alternative.[4][5][6] The mechanism, targeting NTR1 and 5-HT1A receptors, diverges significantly from traditional monoamine reuptake inhibition and warrants further investigation.[3][7] Future research should focus on long-term efficacy and safety, as well as exploring this compound's potential in treating specific symptom clusters of depression, such as anhedonia, where its pro-dopaminergic effects may be particularly beneficial.
References
- 1. The Neurotensin NTS1 Receptor Agonist PD149163 Produces Antidepressant-Like Effects in the Forced Swim Test: Further Support for Neurotensin as a Novel Pharmacologic Strategy for Antidepressant Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 3. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are SNRIs more effective than SSRIs? A review of the current state of the controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 6. SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Dimoxamine: A Guide for Laboratory Professionals
The proper disposal of Dimoxamine, a psychoactive phenethylamine derivative used in research, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. Adherence to institutional guidelines and local regulations is paramount and should always supersede the general guidance provided herein.
Hazard Identification and Safety Data
Before handling or disposing of this compound, it is essential to be aware of its chemical properties and associated hazards. This information is typically found in the Safety Data Sheet (SDS).
Table 1: this compound Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine | [3] |
| Synonyms | Ariadne, 4C-D, BL-3912 | [2] |
| Molecular Formula | C13H21NO2 | [3][4] |
| Molecular Weight | 223.31 g/mol | [4][5] |
| Appearance | Off-white (based on similar compounds) | [6] |
| Density | 0.998 g/cm³ | [4] |
| Flash Point | 166.8°C |[4] |
Table 2: Summary of Safety Information from SDS
| Hazard Type | Description | First Aid Measures |
|---|---|---|
| Inhalation | Avoid breathing dust, mist, gas, or vapors.[4] May cause respiratory irritation.[7] | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if breathing ceases.[4] |
| Skin Contact | Avoid contact with skin.[4] May cause skin irritation.[7] | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Avoid contact with eyes.[4] Can cause serious eye irritation.[7] | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[4] |
| Ingestion | Do not ingest. | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Personal Protective Equipment (PPE)
When handling this compound, including for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Hand Protection : Wear chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard.[4]
-
Eye/Face Protection : Use safety glasses with side-shields or a face shield.
-
Skin and Body Protection : Wear suitable protective clothing, such as a lab coat.
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]
Disposal Workflow and Procedures
The primary step in chemical disposal is to determine the appropriate waste stream. This decision process ensures that hazardous materials are managed safely and in compliance with regulations.
This compound Disposal Decision Workflow
The following workflow provides a logical process for characterizing this compound waste. This process is adapted from standard procedures for pharmaceutical waste.[8]
References
- 1. This compound (4C-D) [benchchem.com]
- 2. Ariadne (drug) - Wikipedia [en.wikipedia.org]
- 3. This compound, (r)- | C13H21NO2 | CID 3037161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Buy this compound hydrochloride (EVT-1565895) | 52663-86-2 [evitachem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Dimoxamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Dimoxamine is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.
This compound, a psychoactive compound, requires stringent handling procedures to prevent accidental exposure.[1] Adherence to the following personal protective equipment (PPE) guidelines, operational protocols, and disposal plans is critical for laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.
| PPE Component | Minimum Requirement | Recommended for Splash/Aerosol Potential |
| Gloves | Nitrile or Neoprene (double-gloving recommended) | Chemical-resistant gloves (e.g., Butyl rubber) |
| Eye Protection | Safety glasses with side shields | Tightly fitting safety goggles or a face shield |
| Body Protection | Laboratory coat | Disposable gown made of low-permeability fabric |
| Respiratory | Not generally required for small quantities in a well-ventilated area | N95 respirator or higher if aerosols may be generated |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most up-to-date PPE recommendations.[2] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.
Experimental Protocol: Safe Handling of this compound
Following a detailed, step-by-step protocol is crucial to minimize the risk of exposure during experimental procedures.
1. Preparation:
- Work in a designated and clearly marked area.
- Ensure a calibrated and certified chemical fume hood is used for all manipulations of solid or concentrated this compound.
- Assemble all necessary equipment and reagents before handling the compound.
- Don the appropriate PPE as outlined in the table above.
2. Handling:
- When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
- For dissolution, add solvent to the this compound slowly to avoid splashing.
- Handle all solutions containing this compound with care, using appropriate containment to prevent spills.
3. Post-Handling:
- Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
- Remove PPE in a designated area, avoiding cross-contamination. Dispose of single-use PPE as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves.
Logical Workflow for PPE Selection
The selection of appropriate PPE is a critical step that depends on the specific task being performed. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s).
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's specific procedures for arranging a pickup of hazardous waste by the EHS department or a licensed waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2]
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
